Product packaging for Tegafur-13C,15N2(Cat. No.:CAS No. 1189456-27-6)

Tegafur-13C,15N2

Cat. No.: B562078
CAS No.: 1189456-27-6
M. Wt: 203.15 g/mol
InChI Key: WFWLQNSHRPWKFK-HLDOMDIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tegafur-13C,15N2 is a stable isotope-labeled analog of tegafur, a fluoropyrimidine antineoplastic prodrug used in cancer chemotherapy . This compound, with an average molecular weight of 203.15 g/mol and a chemical formula of C7¹³CH9F¹⁵N2O3, is specifically designed for use as an internal standard in advanced bioanalytical methods . Its primary research application is in the precise quantification of tegafur and its active metabolite, 5-fluorouracil (5-FU), in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The use of this labeled standard is critical for compensating for matrix effects and variability in sample preparation, thereby ensuring high accuracy and reliability in data. It is extensively used in pharmacokinetic studies, bioequivalence assessments of generic formulations, and Therapeutic Drug Monitoring (TDM) to optimize efficacy and minimize the toxicity of tegafur-based therapies like S-1 (a combination of tegafur, gimeracil, and oteracil) and UFT (tegafur-uracil) . The product is presented as a white to off-white solid and must be stored refrigerated (2-8°C) under an inert atmosphere due to its hygroscopic nature . This compound is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O3 B562078 Tegafur-13C,15N2 CAS No. 1189456-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-(oxolan-2-yl)(213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLQNSHRPWKFK-HLDOMDIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)[15N]2C=C(C(=O)[15NH][13C]2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849648
Record name 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189456-27-6
Record name 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Principle of Tegafur-13C,15N2 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principle behind the use of Tegafur-13C,15N2 in scientific research. Primarily, this stable isotope-labeled compound serves as an invaluable tool in quantitative bioanalysis, particularly in the field of pharmacokinetics. Its structural similarity to the anti-cancer prodrug Tegafur, combined with its distinct mass, allows for precise and accurate measurement of Tegafur and its active metabolite, 5-fluorouracil (5-FU), in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry

The core application of this compound is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is rooted in the principle of isotope dilution, a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched compound to a sample.

Because this compound is chemically identical to Tegafur, it exhibits the same behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, compensating for variations in sample handling and instrument response.

Metabolic Pathway of Tegafur

Tegafur is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, 5-fluorouracil (5-FU). Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data. The primary enzyme responsible for this conversion is cytochrome P450 2A6 (CYP2A6) in the liver.

Tegafur_Metabolism Tegafur Tegafur 5_Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->5_Hydroxytegafur Hydroxylation 5_FU 5-Fluorouracil (5-FU) (Active Drug) 5_Hydroxytegafur->5_FU Spontaneous Degradation CYP2A6 CYP2A6 (in Liver) CYP2A6->Tegafur

Metabolic activation of Tegafur to 5-Fluorouracil.

Mechanism of Action of 5-Fluorouracil (5-FU)

Once converted, 5-FU exerts its anti-cancer effects by interfering with DNA and RNA synthesis. It is further metabolized intracellularly to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

5FU_Mechanism cluster_0 Intracellular Metabolism cluster_1 Cellular Targets & Effects 5_FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5_FU->FdUMP FUTP FUTP 5_FU->FUTP FdUTP FdUTP 5_FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Proc RNA Processing and Function FUTP->RNA_Proc Incorporation & Disruption DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Incorporation & Damage dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Synth DNA Synthesis and Repair dTMP->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Proc->Apoptosis DNA_Incorp->Apoptosis

Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Experimental Protocols

The following sections provide a generalized experimental protocol for the quantification of Tegafur and 5-FU in human plasma using this compound as an internal standard, based on methodologies cited in the literature.

Preparation of Stock and Working Solutions
  • Stock Solutions : Prepare individual stock solutions of Tegafur, 5-FU, and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C or below.

  • Working Standard Solutions : Prepare serial dilutions of the Tegafur and 5-FU stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution : Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Plasma Sample Preparation
  • Thawing : Thaw frozen plasma samples at room temperature.

  • Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition : Add 20 µL of the this compound working solution (100 ng/mL) to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation : Add 400 µL of acetonitrile to each tube.

  • Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis : Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Conditions

The following are typical instrumental conditions that should be optimized for the specific system in use.

ParameterTypical Setting
UPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), positive or negative
MRM TransitionsDetermined by direct infusion of individual analytes
Tegafur: e.g., m/z 201.1 -> 131.0
This compound: e.g., m/z 204.1 -> 133.0
5-FU: e.g., m/z 129.0 -> 42.0 (negative mode)
Dwell Time100 ms

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from validated bioanalytical methods using this compound as an internal standard. These values serve as a benchmark for method performance.

Table 1: Linearity and Range

AnalyteMatrixCalibration Range (ng/mL)
TegafurHuman Plasma2 - 2000> 0.99
5-FUHuman Plasma1 - 500> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%CV)
Tegafur LLOQ295 - 105< 15
Low690 - 110< 10
Medium6092 - 108< 8
High160093 - 107< 7
5-FU LLOQ193 - 108< 12
Low391 - 109< 9
Medium5094 - 106< 7
High40095 - 105< 6

Bioanalytical Method Validation Workflow

A crucial aspect of utilizing this compound in regulated research is the thorough validation of the bioanalytical method. This ensures the reliability and integrity of the generated data. The following diagram illustrates a typical workflow for bioanalytical method validation according to regulatory guidelines.

Bioanalytical_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Prep, Chromatography, MS/MS MD_Start->MD_Optimize Val_Selectivity Selectivity & Specificity MD_Optimize->Val_Selectivity Val_Matrix Matrix Effect Val_Selectivity->Val_Matrix Val_Curve Calibration Curve (Linearity & Range) Val_Matrix->Val_Curve Val_Accuracy Accuracy & Precision (Intra- & Inter-day) Val_Curve->Val_Accuracy Val_Recovery Recovery Val_Accuracy->Val_Recovery Val_Stability Stability (Freeze-thaw, bench-top, etc.) Val_Recovery->Val_Stability Val_Dilution Dilution Integrity Val_Stability->Val_Dilution SA_Run Analyze Study Samples with QCs Val_Dilution->SA_Run SA_Report Data Reporting SA_Run->SA_Report

Logical workflow for bioanalytical method validation.

The Role of Tegafur-13C,15N2 as an Internal Standard in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Tegafur-13C,15N2 as an internal standard in pharmacokinetic (PK) studies of the prodrug tegafur and its active metabolite, 5-fluorouracil (5-FU). Stable isotope-labeled internal standards are critical for mitigating matrix effects and improving the accuracy and precision of bioanalytical methods, particularly in complex matrices like plasma.

Introduction to Tegafur and the Need for a Labeled Internal Standard

Tegafur is an oral 5-fluorouracil prodrug used in cancer chemotherapy. It is gradually converted to the active cytotoxic agent 5-FU in the body by the cytochrome P-450 enzyme in the liver.[1] To accurately characterize the pharmacokinetic profiles of both tegafur and 5-FU, robust and reliable analytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, thus correcting for variability.[2]

Physicochemical Properties

PropertyValue
Chemical NameThis compound
CAS Number1189456-27-6
Molecular FormulaC₇¹³CH₉F¹⁵N₂O₃
Molecular Weight203.15 g/mol

Source: MedChemExpress, Pharmaffiliates[2][3]

Synthesis and Availability

This compound is a labeled form of tegafur containing one carbon-13 and two nitrogen-15 atoms.[3] While specific, detailed synthesis protocols are proprietary, it is commercially available from suppliers such as Toronto Research Chemicals.

Metabolic Pathway of Tegafur

Tegafur is metabolized in the liver to 5-fluorouracil (5-FU), the active chemotherapeutic agent. This conversion is a critical step in its mechanism of action. The use of a labeled internal standard for the parent drug, tegafur, allows for precise quantification, which is essential for studying the conversion rate and the overall pharmacokinetic profile of both the prodrug and its active metabolite.

Tegafur_Metabolism Tegafur Tegafur 5FU 5-Fluorouracil (5-FU) (Active Metabolite) Tegafur->5FU Hepatic Metabolism (Cytochrome P-450)

Caption: Metabolic conversion of Tegafur to 5-Fluorouracil.

Experimental Protocols for Pharmacokinetic Studies

The following sections detail a typical experimental workflow for a pharmacokinetic study using this compound as an internal standard, based on established and validated methods.

Bioanalytical Method: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the simultaneous quantification of tegafur and 5-FU in biological matrices.

1. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of tegafur and this compound in 100% methanol at a concentration of 1 mg/mL and 20 µg/mL, respectively.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with an appropriate solvent, such as 50% acetonitrile in water.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard mixture containing this compound (e.g., 5000 ng/mL). A labeled 5-FU internal standard (5-FU-¹³C,¹⁵N₂) should also be included for the accurate quantification of 5-FU.

2. Plasma Sample Preparation

A protein precipitation method is commonly employed for sample extraction.

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution.

  • Add 1 mL of acetonitrile and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrumental parameters for the analysis of tegafur and its internal standard.

ParameterTypical Setting
UPLC System Waters ACQUITY UPLC or similar
ColumnC18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size)
Mobile PhaseAcetonitrile and 0.1% formic acid in deionized water
Flow Rate0.64 mL/min (acetonitrile) and 0.16 mL/min (aqueous)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 5000)
Ionization ModeElectrospray Ionization (ESI), often in negative mode
Analysis ModeMultiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tegafur201.1130.9
This compound (IS) 204.1 133.9
5-Fluorouracil129.042.0
5-Fluorouracil-¹³C,¹⁵N₂ (IS)132.044.0

Source: Park et al., 2017

Method Validation

Bioanalytical method validation should be performed according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity r ≥ 0.9950Linear range for tegafur: 2-2000 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Intra-day: 89.1% to 107.0%; Inter-day: 99.0% to 103.7%
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Intra-day CV: 1.0% to 6.2%; Inter-day CV: 2.2% to 7.4%
Recovery Consistent and reproducibleAverage recovery for tegafur: 87.8%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102 ng/mL for tegafur

Source: Park et al., 2017; Tominaga et al., 2021

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution UPLC_Injection UPLC-MS/MS Injection Reconstitution->UPLC_Injection Data_Acquisition Data Acquisition (MRM Mode) UPLC_Injection->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation (using Calibration Curve) Peak_Integration->Concentration_Calculation PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Concentration_Calculation->PK_Analysis

Caption: Workflow for a pharmacokinetic study of Tegafur.

Conclusion

This compound serves as an indispensable internal standard for the accurate and precise quantification of tegafur in pharmacokinetic studies. Its use in conjunction with validated UPLC-MS/MS methods allows for the reliable determination of tegafur and its active metabolite, 5-FU, in biological matrices. This technical guide provides a comprehensive overview of the methodologies and data supporting the use of this compound, offering a valuable resource for researchers in the field of drug development and clinical pharmacology.

References

Synthesis and Characterization of Tegafur-13C,15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Tegafur-13C,15N2. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and available literature for the unlabeled analogue and its precursors.

Introduction

Tegafur (FT-207) is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] It is a pyrimidine analogue that is metabolically converted to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and disrupting DNA synthesis and repair.[2] Isotope-labeled analogues of therapeutic agents, such as this compound, are invaluable tools in drug development. They serve as internal standards for quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[3] This guide outlines the synthesis and characterization of Tegafur labeled with one carbon-13 and two nitrogen-15 atoms in the pyrimidine ring.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary stages:

  • Synthesis of Isotopically Labeled 5-Fluorouracil (5-FU-13C,15N2): This involves the construction of the pyrimidine ring using labeled precursors.

  • Coupling with a Tetrahydrofuran Moiety: The labeled 5-FU is then reacted with a suitable tetrahydrofuran derivative to yield the final product.

A schematic of the proposed synthetic workflow is presented below.

G cluster_0 Step 1: Synthesis of 5-FU-13C,15N2 cluster_1 Step 2: Synthesis of this compound Labeled Urea [13C,15N2]Urea Labeled Uracil [13C,15N2]Uracil Labeled Urea->Labeled Uracil Bromoacetic Acid Bromoacetic Acid Bromoacetic Acid->Labeled Uracil Potassium Cyanide Potassium Cyanide Potassium Cyanide->Labeled Uracil Labeled 5-FU 5-Fluorouracil-13C,15N2 Labeled Uracil->Labeled 5-FU Fluorination Selectfluor Selectfluor Selectfluor->Labeled 5-FU Labeled 5-FU_2 5-Fluorouracil-13C,15N2 Tegafur This compound Labeled 5-FU_2->Tegafur Coupling Reaction THF derivative 2-Acetoxytetrahydrofuran THF derivative->Tegafur

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 5-Fluorouracil-13C,15N2

This protocol is adapted from established methods for the synthesis of labeled pyrimidines.

  • Synthesis of [13C,15N2]Uracil:

    • React [¹³C,¹⁵N₂]urea with bromoacetic acid and potassium cyanide in a suitable solvent.

    • The resulting intermediate is cyclized to form the labeled uracil ring.

    • Purify the product by recrystallization or column chromatography.

  • Fluorination of [13C,15N2]Uracil:

    • Dissolve the synthesized [¹³C,¹⁵N₂]uracil in an appropriate solvent (e.g., acetic acid).

    • Add a fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify the 5-Fluorouracil-13C,15N2 by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the N-alkylation of uracil derivatives.

  • Coupling Reaction:

    • Dissolve 5-Fluorouracil-13C,15N2 in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Add 2-acetoxytetrahydrofuran to the reaction mixture.

    • Heat the mixture to approximately 90°C and stir for several hours.

    • Monitor the reaction by TLC or HPLC.

  • Purification:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be pre-purified by treatment with aqueous ethanol.

    • Final purification is achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇¹³CH₉F¹⁵N₂O₃[4]
Molecular Weight 203.15 g/mol [4]
Appearance White to off-white solid
Melting Point 168-171 °C (for unlabeled)
Solubility Soluble in methanol, ethanol, and DMSO
CAS Number 1189456-27-6
Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.9dJ(H,F) ≈ 6.0H6
~6.1tJ ≈ 7.0H1'
~4.3-4.2mH5'a
~3.9-3.8mH5'b
~2.2-2.0mH3', H4'
~11.8br sN3-H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentExpected Isotopic Effect
~157 (d, J(C,F) ≈ 225 Hz)C5
~149 (d, J(C,F) ≈ 25 Hz)C4
~141C6
~129C2¹³C labeled
~85C1'
~67C5'
~30C3'
~23C4'

Table 3: Mass Spectrometry Data (ESI+)

m/z (Predicted)Fragmentation
204.06[M+H]⁺
133.03[M - C₄H₇O + H]⁺ (Loss of tetrahydrofuranyl group)
71.05[C₄H₇O]⁺ (Tetrahydrofuranyl cation)

Mechanism of Action and Signaling Pathway

Tegafur is a prodrug that is converted in the body to the active anticancer agent, 5-fluorouracil (5-FU). The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.

G Tegafur Tegafur FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolic Activation (CYP2A6) FUMP 5-Fluoro-UMP (FUMP) FU->FUMP FdUMP 5-Fluoro-dUMP (FdUMP) FU->FdUMP FUDP 5-Fluoro-UDP (FUDP) FUMP->FUDP FUMP->FdUMP Ribonucleotide Reductase FUTP 5-Fluoro-UTP (FUTP) FUDP->FUTP RNA_syn RNA Synthesis FUTP->RNA_syn FdUDP 5-Fluoro-dUDP (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP 5-Fluoro-dUTP (FdUTP) FdUDP->FdUTP DNA_syn DNA Synthesis FdUTP->DNA_syn dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Methylation DNA_dam DNA Damage DNA_syn->DNA_dam Incorporation RNA_func RNA Dysfunction RNA_syn->RNA_func Incorporation

Caption: Metabolic activation of Tegafur and mechanism of action of 5-FU.

The metabolic activation of Tegafur to 5-FU is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver. Once formed, 5-FU is converted into three main active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP). FdUMP forms a stable ternary complex with thymidylate synthase and reduced folate, which inhibits the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). This leads to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells. FdUTP can be incorporated into DNA, and FUTP into RNA, leading to DNA damage and disruption of RNA function, respectively.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established methodologies for the synthesis of labeled pyrimidines and the N-alkylation of uracil derivatives. The outlined characterization techniques and expected data provide a basis for the verification of the final product's identity and purity. The availability of high-quality, isotopically labeled this compound is crucial for advancing our understanding of the pharmacokinetics and metabolism of this important anticancer prodrug.

References

The Role of Isotopically Labeled Tegafur (Tegafur-13C,15N2) in the Bioanalysis of 5-Fluorouracil Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the application of Tegafur-13C,15N2 as an internal standard in the quantitative bioanalysis of the 5-fluorouracil (5-FU) prodrug, Tegafur. Designed for researchers, scientists, and professionals in drug development, this document outlines the metabolic pathway, bioanalytical methodologies, and the critical role of stable isotope-labeled standards in ensuring analytical accuracy and reliability.

Introduction to Tegafur and 5-Fluorouracil

Tegafur is an oral prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). As a chemotherapeutic agent, 5-FU functions by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of pyrimidine nucleotides, thereby disrupting DNA replication and repair in rapidly dividing cancer cells. The prodrug form, Tegafur, is designed to improve the bioavailability and pharmacokinetic profile of 5-FU, allowing for oral administration and sustained release of the active drug.

The conversion of Tegafur to 5-FU primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2A6. This metabolic activation is a critical step in the drug's mechanism of action and a key consideration in its pharmacokinetic analysis. Accurate quantification of both the prodrug (Tegafur) and the active metabolite (5-FU) in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. An ideal SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

This compound is a SIL-IS for Tegafur. It is chemically identical to Tegafur but has a higher molecular weight due to the incorporation of one carbon-13 and two nitrogen-15 atoms. This mass difference allows it to be distinguished from the unlabeled Tegafur by a mass spectrometer.

The primary advantages of using a SIL-IS like this compound include:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and derivatization steps are accounted for, as the SIL-IS is added at the beginning of the sample preparation process and is assumed to be lost at the same rate as the analyte.

  • Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible results.

Metabolic Activation of Tegafur

The metabolic conversion of Tegafur to 5-FU is a critical pathway in its therapeutic action. The process is primarily hepatic and involves enzymatic hydroxylation followed by spontaneous degradation.

Tegafur_Metabolism Tegafur Tegafur Intermediate 5'-Hydroxytegafur (Unstable Intermediate) Tegafur->Intermediate CYP2A6 (Liver) FiveFU 5-Fluorouracil (5-FU) (Active Drug) Intermediate->FiveFU GHB gamma-Hydroxybutyrate (GHB) Intermediate->GHB

Figure 1: Metabolic pathway of Tegafur to 5-Fluorouracil.

Bioanalytical Methodology for Tegafur Quantification

The quantification of Tegafur in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies.

Experimental Workflow

A typical bioanalytical workflow for the quantification of Tegafur using this compound as an internal standard is outlined below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Chromatographic Separation (e.g., Reversed-Phase HPLC) Evaporation->LC MS Mass Spectrometric Detection (e.g., ESI-MS/MS) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 2: Bioanalytical workflow for Tegafur quantification.

Detailed Experimental Protocols

The following provides a generalized protocol for the quantification of Tegafur in human plasma. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.

4.2.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

4.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions
TegafurQ1: m/z 201.1 -> Q3: m/z 131.1 (Quantifier), m/z 81.1 (Qualifier)
This compoundQ1: m/z 204.1 -> Q3: m/z 133.1 (Quantifier)

Note: The exact m/z values for this compound are hypothetical and would depend on the specific labeling pattern. The values presented assume one ¹³C and two ¹⁵N substitutions in the pyrimidine ring.

Data Analysis and Quantification

The concentration of Tegafur in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Tegafur in the unknown samples is then interpolated from this calibration curve.

Sample TypeTegafur Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Calibration Std 1 5,2341,050,0000.0051.0
Calibration Std 2 26,1701,045,0000.0255.0
Calibration Std 3 52,8001,056,0000.05010.0
Calibration Std 4 265,0001,060,0000.25050.0
Quality Control Low 15,8401,056,0000.0153.0
Quality Control Mid 132,5001,060,0000.12525.0
Quality Control High 403,2001,058,0000.38175.0
Unknown Sample 1 89,0401,047,5000.08517.0
Unknown Sample 2 220,5001,050,0000.21042.0

Note: The data presented in this table is illustrative and serves to demonstrate the principles of quantification.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Tegafur in biological matrices. This approach, integrated into a validated LC-MS/MS method, provides the high-quality pharmacokinetic data necessary for the clinical development and therapeutic monitoring of this important 5-FU prodrug. The methodologies and principles outlined in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Unveiling Tegafur's Journey: A Technical Guide to Isotope Dilution Mass Spectrometry using Tegafur-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of isotope dilution mass spectrometry (IDMS) for the accurate quantification of Tegafur, a pivotal oral prodrug of 5-fluorouracil (5-FU), utilizing its stable isotope-labeled internal standard, Tegafur-¹³C,¹⁵N₂. This document provides a comprehensive overview of the analytical methodology, from sample preparation to data analysis, and delves into the metabolic bioactivation of Tegafur.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis. The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Tegafur-¹³C,¹⁵N₂) to the sample. This "internal standard" is chemically identical to the analyte of interest (Tegafur) but has a different mass due to the incorporation of heavy isotopes.

The analyte and the internal standard are co-isolated from the sample matrix and then analyzed by mass spectrometry. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable results.

Metabolic Pathway of Tegafur

Tegafur itself is not cytotoxic. Its therapeutic effect is dependent on its metabolic conversion to the active anticancer agent, 5-fluorouracil (5-FU). This bioactivation is primarily catalyzed by the cytochrome P450 enzyme, CYP2A6, in the liver.[1][2] The process involves the formation of an unstable intermediate, 5'-hydroxytegafur, which then spontaneously breaks down to yield 5-FU.[1]

Tegafur_Metabolism Tegafur Tegafur 5_hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->5_hydroxytegafur CYP2A6 (Liver) 5_FU 5-Fluorouracil (5-FU) (Active Drug) 5_hydroxytegafur->5_FU Spontaneous conversion

Figure 1: Bioactivation pathway of Tegafur to 5-Fluorouracil.

Experimental Protocols for Tegafur Quantification

The following sections outline a typical experimental workflow for the quantification of Tegafur in biological matrices using LC-MS/MS with Tegafur-¹³C,¹⁵N₂ as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. Protein precipitation is a common and effective method for plasma and tissue homogenates.[3][4]

Plasma Sample Preparation:

  • To 200 µL of plasma, add 100 µL of the internal standard working solution (Tegafur-¹³C,¹⁵N₂ in a suitable solvent like methanol).

  • Vortex the sample for 1 minute.

  • Add 500 µL of cold methanol to precipitate the proteins.

  • Vortex again for 1 minute.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Tissue Sample Preparation:

  • Accurately weigh the tissue sample.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Spike the homogenate with the internal standard working solution.

  • Proceed with protein precipitation as described for plasma samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The separation of Tegafur and its internal standard is typically achieved using reversed-phase liquid chromatography. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 1: Typical LC-MS/MS Parameters for Tegafur Analysis

ParameterTypical Condition
Liquid Chromatography
ColumnC18 reversed-phase column
Mobile PhaseA gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in negative mode
Monitored TransitionsTegafur: Precursor ion → Product ionTegafur-¹³C,¹⁵N₂: Precursor ion → Product ion
Collision EnergyOptimized for each transition

Note: Specific parameters such as MRM transitions and collision energies need to be optimized for the instrument in use.

Quantitative Data and Method Validation

A robust and reliable analytical method requires thorough validation. The following tables summarize key validation parameters from published studies on the quantification of Tegafur using LC-MS/MS.

Table 2: Calibration Curve and Linearity Data

StudyMatrixAnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Shiraiwa et al. (2021)Human PlasmaTegafur200 - 50,000> 0.99
Liu et al. (2012)Human PlasmaTegafur800 - 20,000Not specified
Gamelin et al. (2003)Plasma and TissueTegafur0.5 - 150 (µg/mL)> 0.99
Anonymous (2024)Rat PlasmaTegafur20 - 4000.999
Chen et al. (2010)Human PlasmaTegafur12.0 - 3000> 0.99

Table 3: Accuracy and Precision Data

StudyMatrixAnalyteConcentration LevelAccuracy (%)Precision (%RSD)
Shiraiwa et al. (2021)Human PlasmaTegafurQC Low, Mid, HighWithin 11.6%< 13.3%
Gamelin et al. (2003)Plasma and TissueTegafurQC LevelsNot specified< 8%
Chen et al. (2010)Human PlasmaTegafurQC Levels93.1% - 110.7%2.4% - 14.6%

Table 4: Recovery Data

StudyMatrixAnalyteAverage Recovery (%)
Shiraiwa et al. (2021)Human PlasmaTegafur87.8
Gamelin et al. (2003)PlasmaTegafur88.5
Gamelin et al. (2003)TissueTegafur104.9
Liu et al. (2012)Human PlasmaTegafur97 - 110

Experimental Workflow and Logical Relationships

The entire process, from sample collection to data analysis, can be visualized as a logical workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma or Tissue) IS_Spiking Internal Standard Spiking (Tegafur-13C,15N2) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (using Calibration Curve) Ratio_Calculation->Concentration_Determination

Figure 2: Experimental workflow for Tegafur quantification.

Conclusion

The use of isotope dilution mass spectrometry with Tegafur-¹³C,¹⁵N₂ as an internal standard provides a highly accurate, precise, and robust method for the quantification of Tegafur in various biological matrices. This technical guide has outlined the fundamental principles, detailed experimental protocols, and presented key quantitative data to aid researchers, scientists, and drug development professionals in the implementation and understanding of this essential analytical technique. The ability to accurately measure Tegafur concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of effective cancer therapies.

References

Applications of Stable Isotope Labeling in Tegafur Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of stable isotope labeling in the research of Tegafur, a fluoropyrimidine prodrug widely used in cancer chemotherapy. Stable isotope labeling, coupled with mass spectrometry, offers unparalleled precision in elucidating the metabolic fate, pharmacokinetics, and mechanisms of action of Tegafur. This document details experimental protocols for quantitative analysis, summarizes key pharmacokinetic data, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of Tegafur's disposition in biological systems.

Introduction

Tegafur is an oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU)[1]. Its efficacy is dependent on its metabolic conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and by its incorporation into RNA and DNA[2][3]. Understanding the intricate details of Tegafur's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and minimizing toxicity.

Stable isotope labeling (SIL) has emerged as a powerful tool in pharmaceutical research, offering a means to trace the metabolic fate of drugs with high specificity and sensitivity[4][5]. By replacing one or more atoms in the Tegafur molecule with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), the drug and its metabolites can be distinguished from their endogenous counterparts by mass spectrometry. This enables precise quantification, elucidation of metabolic pathways, and accurate determination of pharmacokinetic parameters.

This guide will delve into the practical applications of stable isotope labeling in Tegafur research, providing researchers with the necessary information to design and execute robust studies.

Metabolic Activation and Pathway of Tegafur

Tegafur is primarily bioactivated in the liver to 5-FU. This conversion is a critical step for its anticancer activity. The metabolic pathway involves several key enzymatic reactions.

Bioactivation to 5-Fluorouracil

The primary enzyme responsible for the conversion of Tegafur to 5-FU is the cytochrome P450 isoform CYP2A6. This enzyme hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur, which then spontaneously degrades to form 5-FU. The metabolic activation of Tegafur is a crucial determinant of its efficacy.

Tegafur_Metabolism Tegafur Tegafur 5_Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->5_Hydroxytegafur CYP2A6 5_FU 5-Fluorouracil (5-FU) (Active Drug) 5_Hydroxytegafur->5_FU Spontaneous degradation

Figure 1: Metabolic Activation of Tegafur to 5-Fluorouracil.
Anabolic Pathway of 5-Fluorouracil

Once formed, 5-FU undergoes intracellular activation to its cytotoxic metabolites. This anabolic pathway is essential for its therapeutic effect.

FU_Anabolism 5_FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) 5_FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) 5_FU->FUDR TP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_Incorp RNA Disruption FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP TK FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUMP->FdUTP TS_Inhibition Thymidylate Synthase Inhibition (DNA Synthesis Block) FdUMP->TS_Inhibition DNA_Incorp DNA Damage FdUTP->DNA_Incorp

Figure 2: Anabolic Pathway of 5-Fluorouracil Leading to Cytotoxicity.

Quantitative Analysis using Stable Isotope Labeled Internal Standards

A primary application of stable isotope labeling in Tegafur research is in the development of robust and accurate quantitative bioanalytical methods. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantification, where a known amount of a stable isotope-labeled analogue of the analyte is added to the sample as an internal standard.

Experimental Protocol: UPLC-MS/MS for Simultaneous Quantification of Tegafur, 5-FU, and Uracil

This protocol is adapted from a validated method for the simultaneous quantification of Tegafur, 5-fluorouracil (5-FU), and uracil in human plasma using ¹³C,¹⁵N₂-labeled internal standards.

3.1.1. Materials and Reagents

  • Tegafur, 5-FU, and Uracil analytical standards

  • ¹³C,¹⁵N₂-Tegafur and ¹³C,¹⁵N₂-5-FU (Internal Standards - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

3.1.2. Sample Preparation

  • To 200 µL of plasma sample, add 100 µL of the internal standard mixture (containing ¹³C,¹⁵N₂-Tegafur and ¹³C,¹⁵N₂-5-FU at appropriate concentrations) and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • For calibration standards, use 200 µL of blank plasma and add 100 µL of the respective standard solutions and 100 µL of the internal standard mixture.

  • Add 500 µL of methanol for protein precipitation and vortex for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

3.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray ionization (ESI), negative mode

  • MRM Transitions: Specific precursor and product ions for each analyte and its labeled internal standard must be optimized.

UPLC_MS_Workflow Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standards (¹³C,¹⁵N₂-Tegafur, ¹³C,¹⁵N₂-5-FU) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution UPLC_MS_Analysis UPLC-MS/MS Analysis Reconstitution->UPLC_MS_Analysis Data_Analysis Data Analysis & Quantification UPLC_MS_Analysis->Data_Analysis

Figure 3: Experimental Workflow for UPLC-MS/MS Quantification.
Data Presentation: Method Validation Parameters

The use of stable isotope-labeled internal standards allows for high accuracy and precision. Below is a summary of typical validation parameters for such a method.

ParameterTegafur5-FluorouracilUracil
Linearity Range (ng/mL) 200 - 50,0002 - 50020 - 5,000
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (% bias) Within ±15%Within ±15%Within ±15%
Precision (% CV) < 15%< 15%< 15%
Recovery (%) 87.879.980.9

Pharmacokinetic Studies using Stable Isotope Tracers

While stable isotope-labeled compounds are excellent internal standards, their use as tracers in vivo provides a powerful method to determine the pharmacokinetic profile of a drug. By administering a labeled version of Tegafur, its absorption, distribution, metabolism, and excretion can be traced without the interference of endogenous compounds.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This conceptual protocol outlines a typical in vivo pharmacokinetic study using stable isotope-labeled Tegafur in a rodent model.

4.1.1. Materials and Reagents

  • ¹³C,¹⁵N₂-Tegafur (or other isotopically labeled variant)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • UPLC-MS/MS system as described in Section 3.1.3.

4.1.2. Study Design

  • Fast male Sprague-Dawley rats overnight.

  • Administer a single oral dose of ¹³C,¹⁵N₂-Tegafur (e.g., 10 mg/kg).

  • Collect blood samples via the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for concentrations of ¹³C,¹⁵N₂-Tegafur and its labeled metabolite, ¹³C,¹⁵N₂-5-FU, using a validated UPLC-MS/MS method.

4.1.3. Data Analysis

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for both the parent drug and its active metabolite using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters

The following table presents a compilation of pharmacokinetic parameters for Tegafur and 5-FU from various studies. While not all of these studies explicitly used stable isotope tracers for the in vivo administration, the values provide a benchmark for what can be expected. The use of labeled tracers would yield more precise data for each parameter.

ParameterTegafur5-Fluorouracil (from Tegafur)Reference
Tmax (hr) 1.0 - 2.02.0 - 4.0
Cmax (ng/mL) Variable (dose-dependent)100 - 300
AUC (ng·hr/mL) Variable (dose-dependent)Variable
t1/2 (hr) ~7-11~1-2

Mass Balance and Metabolite Profiling

Mass balance studies are crucial for understanding the complete disposition of a drug. These studies typically use a radiolabeled (e.g., ¹⁴C) or stable isotope-labeled drug to quantify the excretion of the drug and its metabolites in urine and feces.

Conceptual Experimental Protocol: Human Mass Balance Study

This protocol outlines the general design of a human mass balance study for Tegafur.

5.1.1. Study Design

  • Administer a single oral dose of ¹⁴C-Tegafur or a highly-labeled stable isotope version of Tegafur to healthy male volunteers.

  • Collect all urine and feces for a period of at least 7 days or until >90% of the administered dose is recovered.

  • Collect blood samples at regular intervals to determine the plasma concentration-time profiles of the parent drug and its metabolites.

  • Pool urine and feces for each collection interval and homogenize.

  • Analyze aliquots of plasma, urine, and feces for total radioactivity (if using ¹⁴C) or total isotopic enrichment.

  • Profile the metabolites in plasma, urine, and feces using LC-MS/MS to identify and quantify the parent drug and its metabolites.

Mass_Balance_Workflow Dosing Administer Labeled Tegafur (e.g., ¹⁴C-Tegafur) Sample_Collection Collect Blood, Urine, & Feces Dosing->Sample_Collection Quantify_Total_Label Quantify Total Isotope/Radioactivity Sample_Collection->Quantify_Total_Label Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Sample_Collection->Metabolite_Profiling Data_Analysis Determine Excretion Routes & Metabolic Pathways Quantify_Total_Label->Data_Analysis Metabolite_Profiling->Data_Analysis

Figure 4: General Workflow for a Mass Balance Study.

Conclusion

Stable isotope labeling is an indispensable technology in the research and development of Tegafur. Its application in quantitative bioanalysis using isotope dilution mass spectrometry provides the accuracy and precision required for clinical drug monitoring and pharmacokinetic studies. Furthermore, the use of isotopically labeled Tegafur as a tracer in vivo allows for a definitive characterization of its metabolic fate and disposition. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of oncology drug development, enabling them to leverage the power of stable isotope labeling to further our understanding of Tegafur and to develop safer and more effective cancer therapies.

References

The Strategic Application of Tegafur-¹³C,¹⁵N₂ in Unraveling Metabolite Fates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), undergoes complex metabolic activation and catabolism that dictates its efficacy and toxicity. Stable isotope labeling, particularly with ¹³C and ¹⁵N, offers a powerful and unambiguous approach to trace the metabolic fate of Tegafur in intricate biological systems.[1][2][3][4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for utilizing Tegafur-¹³C,¹⁵N₂ in metabolite identification studies. The use of stable isotopes is a gold standard for elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities, providing a significant advantage in safety for human studies as they are non-radioactive.[3]

Core Concepts: The Power of Stable Isotope Labeling

The fundamental principle of using Tegafur-¹³C,¹⁵N₂ lies in the mass shift introduced by the heavier isotopes. This mass difference allows for the precise and selective detection of the drug and its metabolites against a complex background of endogenous molecules using mass spectrometry. By replacing specific carbon and nitrogen atoms in the Tegafur molecule with their stable isotopes, researchers can differentiate drug-derived compounds from the endogenous metabolome, enabling accurate qualitative and quantitative analysis.

Metabolic Activation and Catabolic Pathways of Tegafur

Tegafur is bioactivated to the cytotoxic agent 5-FU primarily through the action of the cytochrome P450 enzyme, CYP2A6, in the liver. This enzyme hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur, which then spontaneously converts to 5-FU. The active metabolite, 5-FU, can then be anabolized to its active forms, such as 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis. Conversely, 5-FU is catabolized by dihydropyrimidine dehydrogenase (DPD) into inactive metabolites like dihydrofluorouracil (DHFU), which is further broken down into fluoro-beta-ureidopropionate (FUPA) and ultimately fluoro-beta-alanine (FBAL).

Below is a diagram illustrating the metabolic activation of Tegafur.

Tegafur_Metabolism Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->Hydroxytegafur CYP2A6 (Liver) FU 5-Fluorouracil (5-FU) (Active Drug) Hydroxytegafur->FU Spontaneous Conversion FdUMP FdUMP (Active Metabolite) FU->FdUMP Anabolism DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Catabolism) DNA_inhibition Inhibition of DNA Synthesis FdUMP->DNA_inhibition Inhibits Thymidylate Synthase FUPA Fluoro-beta-ureidopropionate (FUPA) DHFU->FUPA FBAL Fluoro-beta-alanine (FBAL) FUPA->FBAL

Metabolic activation pathway of Tegafur to 5-FU and its subsequent anabolism and catabolism.

Experimental Workflow for Metabolite Identification using Tegafur-¹³C,¹⁵N₂

A meticulously planned experimental workflow is critical for the successful identification and characterization of Tegafur metabolites. The following diagram outlines a typical workflow for an in vitro metabolism study using human liver microsomes.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification Incubation_mix Prepare Incubation Mixture: - Tegafur-¹³C,¹⁵N₂ - Human Liver Microsomes - NADPH Regenerating System - Phosphate Buffer (pH 7.4) Incubate Incubate at 37°C Incubation_mix->Incubate Quench Quench Reaction (e.g., with cold acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Supernatant (under nitrogen) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_separation Liquid Chromatography (e.g., Reversed-Phase C18) Reconstitute->LC_separation MS_detection High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) LC_separation->MS_detection Data_acquisition Data Acquisition (Full Scan & Product Ion Scan) MS_detection->Data_acquisition Peak_picking Peak Picking & Alignment Data_acquisition->Peak_picking Metabolite_filtering Isotope Pattern Filtering (based on ¹³C/¹⁵N signature) Peak_picking->Metabolite_filtering Structure_elucidation Structure Elucidation (MS/MS fragmentation analysis) Metabolite_filtering->Structure_elucidation

A generalized experimental workflow for in vitro metabolite identification of Tegafur-¹³C,¹⁵N₂.

Detailed Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to identify metabolites of Tegafur-¹³C,¹⁵N₂ generated by hepatic enzymes.

1. Reagents and Materials:

  • Tegafur-¹³C,¹⁵N₂ (custom synthesis)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade, cold)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

2. Incubation Procedure:

  • Prepare a stock solution of Tegafur-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.

  • In a microcentrifuge tube, pre-warm a mixture containing 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Tegafur-¹³C,¹⁵N₂ stock solution to a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Include a negative control incubation without the NADPH regenerating system to identify non-enzymatic degradation products.

3. Sample Preparation:

  • Vortex the quenched reaction mixture and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

1. Liquid Chromatography Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions (Example):

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect parent ions of Tegafur and its metabolites.

    • Product Ion Scan (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most abundant ions from the full scan, enabling structural elucidation.

Data Presentation and Interpretation

A key advantage of using Tegafur-¹³C,¹⁵N₂ is the ability to specifically filter for drug-related material in the complex LC-MS data. The characteristic isotopic pattern of the labeled parent drug and its metabolites serves as a unique signature.

Quantitative Data Summary

While specific quantitative data from metabolite identification studies using Tegafur-¹³C,¹⁵N₂ is not extensively published, the following table summarizes the known major metabolites of Tegafur and their typical plasma concentrations following oral administration of a related compound, capecitabine, which also metabolizes to 5-FU. This provides a reference for expected metabolite levels.

MetaboliteAbbreviationTypical Peak Plasma Concentration (µg/mL)
5'-deoxy-5-fluorocytidine5'-DFCR3.1
5'-deoxy-5-fluorouridine5'-DFUR12.1
5-Fluorouracil5-FU1.0
α-fluoro-β-alanineFBAL5.5

Data adapted from studies on capecitabine metabolism, which shares the 5-FU metabolic pathway.

Conclusion

The use of Tegafur-¹³C,¹⁵N₂ provides an unparalleled level of precision and confidence in metabolite identification studies. By leveraging the power of stable isotope labeling in conjunction with high-resolution mass spectrometry, researchers can definitively trace the metabolic fate of Tegafur, uncover novel biotransformation pathways, and generate critical data to support drug development programs. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for designing and executing successful metabolite profiling studies for Tegafur and other drug candidates.

References

Technical Guide: Preliminary Investigation of Tegafur Metabolism Using Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tegafur is an orally administered prodrug of the antineoplastic agent 5-fluorouracil (5-FU). Its efficacy is dependent on its metabolic conversion to 5-FU, which then exerts cytotoxic effects by inhibiting DNA synthesis.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tegafur is critical for optimizing its therapeutic index and ensuring patient safety. The use of isotopically labeled compounds, such as those containing Carbon-14 (¹⁴C), Tritium (³H), or stable isotopes like ¹³C and ¹⁵N, is a cornerstone of modern drug metabolism studies.[3][4][5] These labeled molecules act as tracers, allowing for precise quantification and identification of the parent drug and its metabolites in complex biological matrices. This guide provides a technical overview of the methodologies used to investigate Tegafur metabolism, focusing on the application of labeled compounds.

Metabolic Pathways of Tegafur

The metabolic journey of Tegafur involves its bioactivation to 5-FU and the subsequent anabolism and catabolism of 5-FU.

Bioactivation of Tegafur to 5-Fluorouracil

Tegafur is primarily bioactivated in the liver. The process is initiated by the cytochrome P450 (CYP) enzyme system, with CYP2A6 being the principal enzyme responsible for the conversion in humans. The pathway involves the hydroxylation of Tegafur at the 5'-position of the tetrahydrofuran ring, forming an unstable intermediate, 5'-hydroxytegafur. This intermediate then spontaneously degrades to yield the active cytotoxic agent, 5-fluorouracil (5-FU).

Tegafur_Metabolism Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur (Unstable Intermediate) Tegafur->Hydroxytegafur 5'-Hydroxylation FU 5-Fluorouracil (5-FU) (Active Metabolite) Hydroxytegafur->FU Spontaneous Degradation Enzyme CYP2A6 (in Liver) Enzyme->Tegafur

Caption: Bioactivation pathway of Tegafur to 5-Fluorouracil.

Anabolism and Catabolism of 5-FU

Once formed, 5-FU enters two major pathways: anabolism (activation) and catabolism (degradation).

  • Anabolism: In tumor cells, 5-FU is converted into active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a key enzyme in DNA synthesis, while FUTP can be incorporated into RNA, disrupting its function.

  • Catabolism: A significant portion (over 80%) of administered 5-FU is rapidly catabolized, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), into inactive metabolites like α-fluoro-β-alanine (FBAL), which is then excreted in the urine.

FU_Metabolism cluster_anabolism Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Degradation) FdUMP FdUMP DNA_Inhibition Inhibition of DNA Synthesis FdUMP->DNA_Inhibition FUTP FUTP RNA_Disruption Disruption of RNA Function FUTP->RNA_Disruption DHFU DHFU (5,6-dihydro-5-fluorouracil) FUPA FUPA (α-fluoro-β-ureido-propionic acid) DHFU->FUPA FBAL FBAL (α-fluoro-β-alanine) FUPA->FBAL Excretion Urinary Excretion FBAL->Excretion FU 5-Fluorouracil (5-FU) FU->FdUMP FU->FUTP FU->DHFU DPD InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microsomes Prepare Liver Microsomes/S9 Incubation Incubate at 37°C: Microsomes + [14C]-Tegafur + NADPH Microsomes->Incubation Labeled_TG Synthesize [14C]-Tegafur Labeled_TG->Incubation NADPH Prepare NADPH- Generating System NADPH->Incubation Quench Terminate Reaction (e.g., cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC_MS Analyze by LC-MS/MS and Radiometric Detection Collect->LC_MS Identify Identify & Quantify Metabolites LC_MS->Identify

References

CAS number and molecular weight of Tegafur-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tegafur-13C,15N2, an isotopically labeled version of the oral fluoropyrimidine prodrug, Tegafur. This document covers its chemical properties, mechanism of action, metabolic pathways, and detailed experimental protocols relevant to its use in research and drug development.

Core Data Presentation

The fundamental properties of this compound are summarized below.

ParameterValueReference
Chemical Name 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-13C,15N2[1][2]
CAS Number 1189456-27-6[1][3]
Molecular Formula C₇¹³CH₉F¹⁵N₂O₃
Molecular Weight 203.15 g/mol
Unlabeled CAS Number 17902-23-7

Mechanism of Action and Metabolic Pathways

Tegafur is a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil (5-FU). The isotopically labeled this compound follows the same metabolic fate and is an invaluable tool for pharmacokinetic and metabolic studies.

Metabolic Activation of Tegafur

The primary metabolic activation of Tegafur occurs in the liver. The cytochrome P450 enzyme, specifically CYP2A6, hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur. This intermediate then undergoes spontaneous degradation to form the active cytotoxic drug, 5-fluorouracil (5-FU).

G Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->Hydroxytegafur CYP2A6 (Liver) FU 5-Fluorouracil (5-FU) Hydroxytegafur->FU Spontaneous degradation G cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) FdUMP FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits DNA Synthesis FUTP FUTP RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation FdUTP FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation DHFU Dihydrofluorouracil (DHFU) FU 5-Fluorouracil (5-FU) FU->FdUMP FU->FUTP FU->FdUTP FU->DHFU DPD (Liver) G Start Start Implantation Tumor Cell Implantation (Orthotopic) Start->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Group (Oral Tegafur-Uracil) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis (Tumor Weight, PK, Histo) Monitoring->Endpoint End End Endpoint->End

References

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantification of Tegafur in Human Plasma using Tegafur-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur is a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), widely used in the treatment of various cancers, including colorectal cancer.[1] Therapeutic drug monitoring (TDM) of Tegafur is crucial for optimizing dosage regimens, minimizing toxicity, and enhancing therapeutic efficacy. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of Tegafur in biological matrices.[1] This application note provides a detailed protocol for the quantification of Tegafur in human plasma using a stable isotope-labeled internal standard, Tegafur-13C,15N2, ensuring high accuracy and precision.

Experimental Protocols

This section details the complete methodology for the quantification of Tegafur in human plasma.

Materials and Reagents
  • Tegafur analytical standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

  • Prepare a stock solution of Tegafur at a concentration of 1 mg/mL in 100% methanol.

  • Prepare a stock solution of this compound at a concentration of 20 µg/mL in 100% methanol.[1]

Store all stock solutions at -40°C until use.[1]

Calibration Standards and Quality Control (QC) Samples:

  • Prepare working solutions of Tegafur by serial dilution of the stock solution with 50% methanol to create a range of concentrations for the calibration curve and QC samples.

  • Calibration standards should be prepared by spiking blank human plasma with the Tegafur working solutions to achieve final concentrations covering the desired linear range (e.g., 200 to 50,000 ng/mL).[1]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For example, 600 ng/mL (Low QC), 4500 ng/mL (Mid QC), and 40,000 ng/mL (High QC).

Sample Preparation
  • To 200 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the internal standard working solution (this compound at 5000 ng/mL).

  • For volume adjustment in calibration and QC samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • Add 500 µL of methanol for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 10°C.

  • Carefully transfer 750 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • Inject 15 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System:

ParameterSetting
Column Waters Acquity HSS T3 (1.8 µm, 2.1 x 150 mm) with a Van-Guard pre-column (1.8 µm, 2.1 x 5 mm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 30°C
Sample Temperature 5°C
Injection Volume 15 µL

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 1.09010
1.0 - 3.090 → 7010 → 30
3.0 - 5.570 → 1030 → 90
5.5 - 7.51090
7.5 - 12.09010

Mass Spectrometry System:

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 0.5 kV
Cone Voltage 20 V
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Tegafur198.9841.8428
This compound (IS)201.9943.4130

Data Presentation

The following tables summarize the quantitative performance of this UPLC-MS/MS method for the analysis of Tegafur in human plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Tegafur200 - 50,000≥ 0.9916

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Within-Batch Accuracy (%)Within-Batch Precision (%CV)
LLOQ200-2.58 to 6.563.40 to 10.80
Low600-9.09 to 11.601.75 to 11.60
Medium4500-9.09 to 11.601.75 to 11.60
High40,000-9.09 to 11.601.75 to 11.60

Table 3: Recovery

AnalyteAverage Recovery (%)
Tegafur87.8

Visualizations

The following diagrams illustrate the key processes in this analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

Experimental workflow for Tegafur quantification.

logical_relationship cluster_method Analytical Method cluster_instrumentation Instrumentation cluster_principle Quantification Principle analyte Tegafur uplc UPLC analyte->uplc is This compound (Internal Standard) is->uplc matrix Human Plasma matrix->analyte matrix->is msms Tandem Mass Spectrometer uplc->msms mrm Multiple Reaction Monitoring (MRM) msms->mrm ratio Peak Area Ratio (Analyte / IS) mrm->ratio cal_curve Calibration Curve ratio->cal_curve result Concentration cal_curve->result

Logical relationship of the UPLC-MS/MS method.

References

Application Note: Simultaneous Quantification of Tegafur and 5-Fluorouracil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous analysis of the prodrug Tegafur and its active metabolite, 5-Fluorouracil (5-FU), in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of novel cancer therapies. The protocol described herein is sensitive, robust, and offers high throughput for the analysis of both analytes across a clinically relevant concentration range. All experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions, are outlined in detail. Quantitative data is summarized, and visual representations of the metabolic pathway and experimental workflow are provided to aid researchers.

Introduction

Tegafur is an oral prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). After administration, Tegafur is metabolized in the liver to generate 5-FU, which then exerts its cytotoxic effects by inhibiting DNA synthesis. The simultaneous measurement of both Tegafur and 5-FU is essential to understand the conversion kinetics, assess drug exposure, and correlate these with clinical outcomes. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these compounds in complex biological matrices like plasma. This document presents a validated method that can be readily implemented in a research or clinical laboratory setting.

Metabolic Pathway of Tegafur to 5-Fluorouracil

Tegafur is bioactivated to 5-FU primarily in the liver. The metabolic conversion is catalyzed by the cytochrome P450 enzyme, CYP2A6, which hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur. This intermediate then spontaneously degrades to form the active drug, 5-Fluorouracil.[1][2][3][4][5]

metabolic_pathway Tegafur Tegafur Intermediate 5'-hydroxytegafur (unstable intermediate) Tegafur->Intermediate CYP2A6 (Liver) FU 5-Fluorouracil (5-FU) (Active Drug) Intermediate->FU Spontaneous Degradation

Figure 1: Metabolic activation of Tegafur to 5-Fluorouracil.

Experimental Protocol

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Tegafur and 5-FU in human plasma.

Materials and Reagents
  • Tegafur analytical standard

  • 5-Fluorouracil analytical standard

  • Tegafur-¹³C,¹⁵N₂ (Internal Standard)

  • 5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard)

  • Methanol (HPLC or LC/MS grade)

  • Acetonitrile (HPLC or LC/MS grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm or higher)

  • Human plasma (blank)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tegafur and 5-FU in methanol.

  • Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tegafur-¹³C,¹⁵N₂ and 5-Fluorouracil-¹³C,¹⁵N₂ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile in water to create calibration standards at various concentration levels.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solutions with 50% acetonitrile in water to achieve a final concentration appropriate for spiking into the plasma samples.

Sample Preparation

A protein precipitation method is used for sample extraction.

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard mixture.

  • For calibration and QC samples, add 100 µL of the respective working standard solution. For unknown samples, add 100 µL of 50% acetonitrile in water.

  • Add 500 µL of methanol to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Plasma is Add 100 µL Internal Standard Mix plasma->is precipitate Add 500 µL Methanol (Protein Precipitation) is->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols for Tegafur Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common sample preparation techniques for the quantitative analysis of Tegafur in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a combined Protein Precipitation and Liquid-Liquid Extraction method. The protocols are designed to be used with subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Quantitative Data

The following table summarizes the performance of different sample preparation methods for Tegafur analysis in human plasma.

ParameterProtein Precipitation (Methanol) & Liquid Extraction[1]Liquid-Liquid Extraction (MTBE/n-propylene)[2]
Recovery 87.8%93.88% - 100.40%
Linearity Range 200 - 50,000 ng/mL0.10 - 25.0 µg/mL
Limit of Detection (LOD) Not Reported0.02 µg/mL
Limit of Quantification (LOQ) 200 ng/mLNot Reported
Intra-day Precision (%RSD) < 11.6%1.29% - 6.37%
Inter-day Precision (%RSD) < 9.72%0.29% - 5.65%
Accuracy within 11.6%Not Reported
Matrix Effect 100.2% - 119.8%Not Reported

Experimental Protocols

Protein Precipitation (PPT) followed by Liquid Extraction

This method utilizes protein precipitation with methanol to remove the bulk of plasma proteins, followed by a liquid extraction step to further purify the sample for UPLC-MS/MS analysis.[1]

Materials:

  • Human plasma

  • Methanol

  • Internal Standard (IS) solution (e.g., Tegafur-¹³C,¹⁵N₂)

  • 50% Acetonitrile aqueous solution containing 2 mM ammonium formate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of the internal standard mixture.

  • For calibration and quality control samples, add 100 µL of the appropriate standard or QC solution. For patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • Add 500 µL of methanol for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples. While the specific speed and time can be optimized, a common practice is 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for analysis.

Workflow Diagram:

plasma 200 µL Human Plasma is Add 100 µL Internal Standard plasma->is precipitant Add 500 µL Methanol is->precipitant vortex Vortex for 1 min precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation followed by Liquid Extraction.

Liquid-Liquid Extraction (LLE)

This protocol describes a direct liquid-liquid extraction of Tegafur from human plasma using a mixture of methyl t-butyl ether and n-propylene.[2]

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., metronidazole)

  • Extraction solvent: Methyl t-butyl ether and n-propylene (80:20, v/v)

  • Microcentrifuge tubes or glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Mobile phase for reconstitution

Protocol:

  • Pipette 0.2 mL of human plasma into a suitable tube.

  • Add the internal standard.

  • Add the extraction solvent mixture of methyl t-butyl ether and n-propylene (80:20). The volume of the extraction solvent is typically a multiple of the plasma volume (e.g., 1 mL).

  • Vortex the mixture vigorously for several minutes to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Vortex briefly and inject into the HPLC or LC-MS/MS system.

Workflow Diagram:

plasma 0.2 mL Human Plasma is Add Internal Standard plasma->is solvent Add Extraction Solvent (MTBE/n-propylene 80:20) is->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC/LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Materials:

  • Human plasma

  • Internal Standard (IS) solution

  • C18 SPE Cartridge

  • Methanol (for conditioning and elution)

  • Water (for equilibration and washing)

  • 0.1% Trifluoroacetic acid (TFA) in water and methanol (optional, to aid retention and elution)

  • SPE manifold (vacuum or positive pressure)

  • Nitrogen evaporator

  • Mobile phase for reconstitution

General Protocol (to be optimized):

  • Sample Pre-treatment: Thaw 200 µL of human plasma. Add the internal standard. Acidify the plasma sample with an equal volume of 0.1% TFA in water to a pH < 3 to enhance retention of Tegafur on the C18 sorbent.

  • Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase.

  • Cartridge Equilibration: Pass 1 mL of 0.1% TFA in water through the cartridge to prepare it for the sample. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove hydrophilic interferences.

  • Elution: Elute Tegafur and the internal standard from the cartridge with 1 mL of methanol or a mixture of acetonitrile and water with 0.1% TFA.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Workflow Diagram:

pretreatment Sample Pre-treatment (Plasma + IS + Acidification) loading Sample Loading pretreatment->loading conditioning Cartridge Conditioning (Methanol) equilibration Cartridge Equilibration (Acidified Water) conditioning->equilibration equilibration->loading washing Washing (5% Methanol in Water) loading->washing elution Elution (Methanol/Acetonitrile) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General Workflow for Solid-Phase Extraction.

References

Solid-Phase Extraction Protocol for Enhanced Analysis of Tegafur and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), is a cornerstone in the treatment of various cancers. Accurate quantification of Tegafur and its primary metabolites, including 5-FU and Gimeracil, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction (SPE) offers a robust and selective method for sample cleanup and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of Tegafur and its metabolites from plasma, enabling reliable and reproducible quantification.

While many methods utilize protein precipitation or liquid-liquid extraction for sample preparation, SPE provides superior selectivity by effectively removing interfering substances from the sample matrix.[1] This leads to cleaner extracts, reduced matrix effects in mass spectrometry analysis, and improved overall assay performance. The following protocol is specifically adapted from a validated method for 5-FU and can be optimized for the simultaneous extraction of Tegafur and other relevant metabolites like Gimeracil.

Experimental Protocol

This protocol is optimized for the extraction of 5-Fluorouracil using a mixed-mode strong anion-exchange SPE cartridge. Given the chemical properties of Tegafur and Gimeracil, this method serves as an excellent starting point for their simultaneous extraction.

Materials:

  • SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) cartridges, 3 cc, 60 mg (Waters Corporation) or equivalent.[2]

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Ammonium Hydroxide solution (20% and 5%)

    • Formic Acid (for elution solvent modification, if necessary)

    • Internal Standard (e.g., 5-chlorouracil for 5-FU)[2]

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex Mixer

    • Nitrogen Evaporation System

    • Autosampler vials

Sample Pre-treatment:

  • To 200 µL of plasma sample, add 10 µL of the internal standard solution.[2]

  • Add 600 µL of 20% ammonium hydroxide aqueous solution to the plasma sample.[2]

  • Vortex the sample for 30 seconds to ensure thorough mixing.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the Oasis Max cartridge by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent bed does not go dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of 5% ammonium hydroxide aqueous solution to remove polar interferences.

    • Follow with a wash of 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes of interest with an appropriate solvent. Based on the mixed-mode nature of the cartridge, an acidic elution solvent is recommended. A common starting point is 2 mL of methanol containing 2-5% formic acid. The percentage of organic solvent in the elution buffer can be optimized for efficient recovery of all target analytes.

Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data for the recovery of 5-FU using a similar SPE protocol. Recovery rates for Tegafur and Gimeracil would require method-specific validation.

AnalyteSPE CartridgeAverage Recovery (%)Reference
5-FluorouracilOasis MaxHigh (specific % not stated, but effective)
5-FluorouracilIsolute® ENV+>90%

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow, the following diagram was generated using Graphviz (DOT language).

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elu Post-Elution plasma 200 µL Plasma is Add Internal Standard plasma->is lysis Add 600 µL 20% NH4OH is->lysis vortex1 Vortex lysis->vortex1 condition 1. Condition (Methanol, Water) vortex1->condition load 2. Load Sample condition->load wash1 3. Wash (5% NH4OH) load->wash1 wash2 4. Wash (Methanol) wash1->wash2 elute 5. Elute (Acidified Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Tegafur and Metabolites.

Conclusion

This application note provides a comprehensive solid-phase extraction protocol that can be effectively employed for the purification and concentration of Tegafur and its key metabolites from plasma samples. The use of a mixed-mode anion exchange SPE cartridge offers high selectivity for the acidic metabolite 5-FU and provides a strong foundation for the simultaneous extraction of the parent drug and other related compounds. This method, when coupled with a sensitive analytical technique like LC-MS/MS, can significantly enhance the accuracy and reliability of pharmacokinetic and metabolic studies in the field of cancer research and drug development.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Tegafur from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tegafur, a prodrug of 5-fluorouracil (5-FU), is an oral chemotherapeutic agent used in the treatment of various cancers. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the isolation and purification of Tegafur from complex biological samples such as plasma, serum, and urine prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed application notes and protocols for the LLE of Tegafur.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. The choice of the organic solvent is critical and depends on the polarity and solubility of the analyte. For Tegafur, moderately polar solvents are effective in extracting it from the aqueous biological matrix.

Experimental Protocols

Protocol 1: LLE of Tegafur from Human Plasma using Ethyl Acetate

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous quantification of 5-FU, uracil, and Tegafur in human plasma.[1][2][3]

Materials:

  • Human plasma samples

  • Tegafur standard solutions

  • Internal Standard (IS) solution (e.g., tegafur-¹³C,¹⁵N₂)

  • Methanol (HPLC or LC/MS grade)

  • Ethyl acetate (HPLC or LC/MS grade)[1]

  • Acetonitrile (HPLC or LC/MS grade)

  • Ammonium formate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 200 µL of plasma sample in a polypropylene tube, add 100 µL of the internal standard solution. For calibration standards, use 200 µL of blank plasma and add 100 µL of the respective standard solution and 100 µL of the IS. Vortex for 1 minute.

  • Protein Precipitation: Add 500 µL of methanol to the sample mixture to precipitate proteins. Vortex for 1 minute.

  • Liquid-Liquid Extraction: Add 1800 µL of ethyl acetate to the mixture. Vortex for 10 minutes to ensure thorough mixing and extraction of Tegafur into the organic phase.[1]

  • Phase Separation: Centrifuge the mixture at 15,000 rpm for 10 minutes at 10 °C to separate the organic and aqueous layers.

  • Collection of Organic Phase: Carefully transfer 1440 µL of the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue with 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • Analysis: The sample is now ready for injection into the analytical instrument (e.g., UPLC-MS/MS).

Protocol 2: LLE of Tegafur from Human Plasma using Dichloromethane

This protocol is based on a method for the analysis of Tegafur and other compounds in human plasma and urine.

Materials:

  • Human plasma or urine samples

  • Tegafur standard solutions

  • Internal Standard (IS) solution

  • Dichloromethane (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Take a known volume of the plasma or urine sample (e.g., 200 µL) and add the internal standard.

  • Liquid-Liquid Extraction: Add a suitable volume of dichloromethane (e.g., 3 volumes of the sample). Vortex the mixture vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection of Organic Phase: Carefully aspirate the lower organic layer (dichloromethane) and transfer it to a clean tube.

  • Evaporation: Evaporate the dichloromethane to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for the subsequent analytical method (e.g., HPLC-UV).

  • Analysis: Inject the reconstituted sample into the chromatograph.

Data Presentation

The following tables summarize the quantitative data from various studies on the liquid-liquid extraction of Tegafur.

Table 1: Recovery and Linearity Data for Tegafur Extraction

Biological MatrixExtraction SolventAnalytical MethodAverage Recovery (%)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
Human PlasmaEthyl AcetateUPLC-MS/MS87.8 ± 10.6200 - 50,000> 0.999
Human PlasmaNot SpecifiedLC-MS/MS & LC-UV97 - 110800 - 20,000Not Reported
Human PlasmaNot SpecifiedHPLC-UV88.5 ± 12.170.05 - 150 µg/mLNot Reported
Human TissueNot SpecifiedHPLC-UV104.9 ± 8.77Not ReportedNot Reported

Table 2: Precision and Accuracy Data for Tegafur Quantification after LLE

Biological MatrixAnalytical MethodWithin-batch Precision (%RSD)Between-batch Precision (%RSD)Accuracy (% Bias)Reference
Human PlasmaUPLC-MS/MS1.75 - 11.60< 9.72-9.09 to 11.60
Human PlasmaLC-MS/MS & LC-UV< 6< 6< 10
Human PlasmaHPLC-UV< 8.6< 9.5Within ±7.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of Tegafur from biological matrices.

LLE_Workflow start Start: Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation add_solvent Add Organic Solvent (e.g., Ethyl Acetate) protein_precipitation->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifugation for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (under Nitrogen) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (HPLC, LC-MS/MS) reconstitute->analysis

Caption: General workflow for Tegafur LLE.

Logical Relationship of LLE Parameters

This diagram shows the key parameters influencing the efficiency of the liquid-liquid extraction process.

LLE_Parameters LLE Liquid-Liquid Extraction Efficiency solvent Choice of Organic Solvent solvent->LLE ph pH of Aqueous Phase ph->LLE ratio Solvent/Sample Volume Ratio ratio->LLE mixing Mixing Time & Intensity mixing->LLE temp Temperature temp->LLE

Caption: Key parameters affecting LLE efficiency.

References

Chromatographic Separation of Tegafur and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur is an orally administered prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is often co-administered with other drugs like gimeracil and oteracil to enhance its efficacy and reduce toxicity. The bioactivation of tegafur to 5-FU is a critical step for its cytotoxic activity, primarily catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.[3][4] Given the narrow therapeutic index and significant inter-individual pharmacokinetic variability of 5-FU, the accurate and simultaneous quantification of tegafur and its key metabolite, 5-FU, is crucial for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and the development of new drug formulations.[3]

This document provides detailed application notes and protocols for the chromatographic separation of tegafur and its metabolites from biological matrices, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Tegafur

Tegafur is metabolized in the liver to form 5-fluorouracil (5-FU), the active cytotoxic agent. 5-FU then exerts its anticancer effects by inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway. Uracil is often co-administered to inhibit the degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD), thereby increasing its bioavailability.

Tegafur_Metabolism Tegafur Tegafur 5_FU 5-Fluorouracil (5-FU) (Active Metabolite) Tegafur->5_FU CYP2A6 (Liver) Inactive_Metabolites Inactive Metabolites 5_FU->Inactive_Metabolites DPD

Caption: Metabolic activation of Tegafur to 5-Fluorouracil.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of tegafur and its metabolites.

Table 1: HPLC-UV Methods for Tegafur and Metabolites

Analyte(s)MatrixColumnMobile PhaseFlow Rate (mL/min)Wavelength (nm)Linearity RangeRetention Time (min)Reference
Tegafur, UracilCapsulesC18 Phenomenex (250 x 4.6 mm, 5 µm)Acetate buffer (pH 4):Methanol (70:30 v/v)1.0280Tegafur: 25-125 µg/mL, Uracil: 20-100 µg/mLTegafur: 5.2, Uracil: 2.9
Tegafur, 5-FUDog PlasmaC18 Spherisorb ODS2IsocraticNot Specified260Tegafur: 0.48-19.2 mg/L, 5-FU: 4-160 µg/LTegafur: 21.2, 5-FU: 4.4
Tegafur, Gimeracil, OteracilBulk and Dosage FormsWaters C18 (250 x 4.6 mm, 5 µm)Methanol:Phosphate Buffer (0.1M KH2PO4, pH 4.0) (50:50 v/v)1.0275Tegafur: 10-30 µg/mL, Gimeracil: 2.9-8.7 µg/mL, Oteracil: 7.9-23.7 µg/mLNot Specified

Table 2: UPLC-MS/MS Methods for Tegafur and Metabolites

Analyte(s)MatrixColumnMobile PhaseFlow Rate (mL/min)Ionization ModeLinearity RangeRecovery (%)Reference
Tegafur, 5-FU, UracilHuman PlasmaNot SpecifiedNot SpecifiedNot SpecifiedESI-Tegafur: 200-50,000 ng/mL, 5-FU: 2-500 ng/mL, Uracil: 20-5000 ng/mLTegafur: 87.8, 5-FU: 79.9, Uracil: 80.9
Tegafur, Gimeracil, OteracilRat PlasmaInertsil ODS (150 x 4.6 mm, 3.5 µm)Acetonitrile:0.1% Formic Acid (50:50 v/v)1.0Not SpecifiedTegafur: 20-400 ng/mL, Gimeracil: 5.8-116 ng/mL, Oteracil: 16-315 ng/mLNot Specified
Tegafur, 5-FUHuman PlasmaNot SpecifiedNot SpecifiedNot SpecifiedAPI-Tegafur: 800-20,000 ng/mL, 5-FU: 8-200 ng/mLTegafur: 97-110, 5-FU: 86-91

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Estimation of Tegafur and Uracil in Pharmaceutical Formulations

This protocol is adapted for the quality control analysis of capsule dosage forms.

1. Materials and Reagents:

  • Tegafur and Uracil reference standards

  • Methanol (HPLC grade)

  • Sodium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with UV-Vis detector

  • C18 Phenomenex column (250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase (Acetate buffer pH 4:Methanol, 70:30 v/v): Dissolve 2.72 g of sodium acetate in 1000 mL of water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter. Mix 700 mL of the buffer with 300 mL of methanol. Degas before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of tegafur and uracil standards individually and dissolve in 25 mL of 0.1 N sodium hydroxide.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations in the range of 25-125 µg/mL for tegafur and 20-100 µg/mL for uracil.

4. Chromatographic Conditions:

  • Column: C18 Phenomenex (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetate buffer (pH 4):Methanol (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Run Time: 10 min

5. Sample Preparation:

  • Weigh and finely powder the contents of at least 20 capsules.

  • Transfer a quantity of powder equivalent to 25 mg of tegafur into a 25 mL volumetric flask.

  • Add a suitable amount of 0.1 N sodium hydroxide, sonicate for 15 minutes, and then make up the volume.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

6. Data Analysis:

  • Construct calibration curves by plotting the peak area against the concentration for both tegafur and uracil.

  • Determine the concentration of the analytes in the sample preparations from the calibration curves.

Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of Tegafur, 5-FU, and Uracil in Human Plasma

This protocol is suitable for therapeutic drug monitoring and pharmacokinetic studies.

1. Materials and Reagents:

  • Tegafur, 5-Fluorouracil, and Uracil reference standards

  • Internal Standard (IS), e.g., 5-Chlorouracil

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Suitable UPLC column (e.g., C18)

  • Data acquisition and analysis software

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tegafur, 5-FU, uracil, and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at an appropriate concentration.

4. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, standard, or QC, add the IS solution.

  • Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile), vortex, and centrifuge.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

5. UPLC-MS/MS Conditions:

  • Chromatographic and mass spectrometric conditions need to be optimized based on the specific instrument and column used.

  • Typical parameters:

    • Column: A reversed-phase column suitable for polar compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the IS must be determined.

6. Data Analysis:

  • Quantify the analytes using the peak area ratio of the analyte to the IS.

  • Generate a calibration curve by performing a weighted linear regression of the peak area ratios against the concentrations of the calibration standards.

  • Determine the concentrations of the analytes in the plasma samples from the regression equation.

Experimental Workflow

The following diagram illustrates a general workflow for the chromatographic analysis of tegafur and its metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Tissue, etc.) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Extraction (Protein Precipitation, LLE, SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into Chromatography System Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for chromatographic analysis.

Conclusion

The described HPLC-UV and UPLC-MS/MS methods provide robust and reliable approaches for the separation and quantification of tegafur and its primary metabolite, 5-FU, in various matrices. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with fluoropyrimidine-based chemotherapies.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Tegafur-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Tegafur using its stable isotope-labeled internal standard, Tegafur-13C,15N2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in a regulated bioanalytical environment.

Introduction

Tegafur is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). It is often administered orally in combination with other agents to improve its therapeutic index. Accurate and precise quantification of Tegafur in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and instrument response.[1]

This document details the mass spectrometry parameters, a sample preparation protocol, and liquid chromatography conditions for the detection and quantification of Tegafur using this compound as an internal standard.

Mass Spectrometry Parameters

The following table summarizes the mass spectrometry parameters for the detection of Tegafur and its stable isotope-labeled internal standard, this compound. Both positive and negative electrospray ionization (ESI) modes have been successfully employed for the analysis of Tegafur.[2][3][4] The choice of polarity may depend on the co-administered drugs and the specific matrix being analyzed. For robust quantification, it is recommended to use the same ionization mode for both the analyte and the internal standard.

Table 1: Mass Spectrometry Parameters for Tegafur and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
TegafurPositive ESI201.06174.57[2]
TegafurNegative ESI199.0541.84
This compoundNegative ESI202.0643.41

Note: The precursor ion for this compound in positive ESI mode would be expected at approximately m/z 204.06, accounting for the mass difference from the 13C and 15N isotopes.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of Tegafur from plasma samples.

Materials:

  • Human plasma (or other relevant biological matrix)

  • Tegafur and this compound reference standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Tegafur in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Working Solutions:

    • Prepare a series of working standard solutions of Tegafur by serially diluting the stock solution with 50:50 methanol:water to create calibration standards.

    • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Sample Spiking:

    • To 100 µL of blank plasma in a microcentrifuge tube, add 10 µL of the appropriate Tegafur working standard solution.

    • Add 10 µL of the internal standard working solution to all samples (calibration standards, quality controls, and unknown study samples), except for the blank matrix.

  • Protein Precipitation:

    • To each 120 µL plasma sample, add 300 µL of acetonitrile.

    • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) of the final extract onto the LC-MS/MS system.

Liquid Chromatography Parameters

The following are typical liquid chromatography conditions that can be used as a starting point. Optimization may be required based on the specific LC system and column used.

Table 2: Liquid Chromatography Conditions

ParameterCondition
LC SystemUPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Column Temperature40 °C
Injection Volume5 µL

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Tegafur in plasma samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with this compound (IS) plasma->spike_is spike_std Spike with Tegafur Standard (for Calibrators/QCs) spike_is->spike_std precipitation Protein Precipitation (Acetonitrile) spike_std->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Tegafur calibration->quantification

Caption: Experimental workflow for Tegafur quantification.

Tegafur (5-Fluorouracil) Signaling Pathway

Tegafur is a prodrug that is metabolized in the body to 5-fluorouracil (5-FU). The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.

tegafur_pathway cluster_activation Prodrug Activation cluster_cytotoxicity Cytotoxic Mechanisms cluster_synthesis Nucleic Acid Synthesis tegafur Tegafur cy_p450 CYP450 tegafur->cy_p450 fu5 5-Fluorouracil (5-FU) cy_p450->fu5 fump FUMP fu5->fump OPRT fudr FUDR fu5->fudr TP fudp FUDP fump->fudp futp FUTP fudp->futp fdudp FdUDP fudp->fdudp RR rna_synthesis RNA Synthesis futp->rna_synthesis fdump FdUMP fudr->fdump TK ts Thymidylate Synthase fdump->ts fdutp FdUTP fdudp->fdutp dna_synthesis DNA Synthesis fdutp->dna_synthesis rna_damage RNA Damage dna_damage DNA Damage ts_inhibition Thymidylate Synthase Inhibition rna_synthesis->rna_damage dna_synthesis->dna_damage dump dUMP dump->ts dtmp dTMP ts->ts_inhibition ts->dtmp

Caption: Tegafur's metabolic activation and 5-FU's mechanisms of action.

Data Analysis and Quantification

The concentration of Tegafur in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentration of Tegafur in the unknown samples is then interpolated from this calibration curve.

Method Validation

For use in regulated bioanalysis, the method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

By following these protocols and guidelines, researchers can develop a robust and reliable LC-MS/MS method for the quantification of Tegafur in biological samples, facilitating critical drug development studies.

References

Application Notes and Protocols for Multiple Reaction Monitoring (MRM) Analysis of Tegafur and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Quantitative Analysis of Tegafur Using LC-MS/MS with Multiple Reaction Monitoring

[City, State] – [Date] – In response to the growing need for robust and reliable methods for the therapeutic drug monitoring of Tegafur, a widely used oral chemotherapy agent, this document provides detailed application notes and protocols for its quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics.

Tegafur, a prodrug of 5-fluorouracil (5-FU), is a cornerstone in the treatment of various cancers. Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document outlines the key parameters for the MRM analysis of Tegafur and its stable isotope-labeled internal standard (IS), ensuring high selectivity and sensitivity.

Introduction to Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantitative analysis. It involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the detection of a specific product ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, making it ideal for the quantification of drugs and their metabolites in complex biological samples.

MRM Transitions for Tegafur and Internal Standard

The successful implementation of an MRM assay relies on the accurate selection of precursor and product ions for both the analyte and the internal standard. For the analysis of Tegafur, a stable isotope-labeled internal standard, such as Tegafur-¹³C,¹⁵N₂, is recommended to compensate for matrix effects and variations in instrument response.

The following table summarizes the optimized MRM transitions for Tegafur and its internal standard, operating in negative electrospray ionization (ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tegafur200.041.8Note: Optimal collision energy should be determined empirically on the specific instrument being used.
Tegafur-¹³C,¹⁵N₂ (IS)~203.043.4Note: Optimal collision energy should be determined empirically on the specific instrument being used.

Note: The precursor ion for Tegafur in negative mode is [M-H]⁻. The exact m/z of the Tegafur-¹³C,¹⁵N₂ internal standard may vary slightly based on the labeling pattern.

Experimental Protocol: Quantitative Analysis of Tegafur in Human Plasma

This protocol provides a general framework for the LC-MS/MS analysis of Tegafur in human plasma. It is recommended that each laboratory optimizes the parameters for their specific instrumentation and application.

Materials and Reagents
  • Tegafur analytical standard

  • Tegafur-¹³C,¹⁵N₂ internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is commonly used for the extraction of Tegafur from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (containing Tegafur-¹³C,¹⁵N₂).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Note: These are starting parameters and should be optimized for the specific mass spectrometer being used.

Data Presentation and Method Validation

All quantitative data should be summarized in clearly structured tables for easy comparison. Key validation parameters to be assessed include linearity, accuracy, precision, limit of quantification (LLOQ), and matrix effect.

Table 2: Example Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1...
5...
10...
50...
100...
500...
1000...
Table 3: Example Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low3.........
Medium80.........
High800.........

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of Tegafur.

Signaling Pathway of Tegafur Metabolism

Tegafur is a prodrug that is metabolized in the body to the active anticancer agent, 5-fluorouracil (5-FU). Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data.

tegafur_metabolism tegafur Tegafur metabolite1 5'-deoxy-5-fluorouridine (5'-DFUR) tegafur->metabolite1 CYP2A6 five_fu 5-Fluorouracil (5-FU) metabolite1->five_fu Thymidine Phosphorylase active_metabolites Active Metabolites (FdUMP, FUTP, FdUTP) five_fu->active_metabolites inhibition Inhibition of Thymidylate Synthase & DNA/RNA Synthesis active_metabolites->inhibition

Caption: Simplified metabolic pathway of Tegafur to 5-Fluorouracil.

Conclusion

The provided application notes and protocols offer a robust framework for the quantitative analysis of Tegafur using LC-MS/MS with multiple reaction monitoring. The detailed methodologies and clearly presented data will aid researchers and clinicians in the accurate therapeutic drug monitoring of this important anticancer agent, ultimately contributing to improved patient care and drug development.

Application Notes and Protocols for Isotope Dilution Assay of Tegafur in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur, a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU), is a key component in various chemotherapy regimens, notably for colorectal and gastric cancers. Its efficacy is enhanced when co-administered with uracil, which inhibits the degradation of the active metabolite 5-FU.[1] Accurate quantification of Tegafur and its metabolites in preclinical animal models is crucial for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential.

This document provides detailed application notes and protocols for the quantitative analysis of Tegafur in preclinical samples using a robust and sensitive isotope dilution assay coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Signaling Pathways and Metabolic Activation

Tegafur is metabolically converted to the active cytotoxic agent 5-FU. Uracil is co-administered to competitively inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU. This inhibition leads to higher and more sustained plasma and tumor concentrations of 5-FU, thereby enhancing its antitumor activity.

Tegafur_Metabolism Tegafur Tegafur FU5 5-Fluorouracil (5-FU) (Active Metabolite) Tegafur->FU5 Metabolic Activation Degradation Inactive Metabolites FU5->Degradation Catabolism Uracil Uracil DPD DPD Enzyme Uracil->DPD Inhibition

Metabolic pathway of Tegafur to 5-Fluorouracil and the role of Uracil.

Experimental Protocols

Materials and Reagents
  • Tegafur analytical standard

  • Tegafur-¹³C,¹⁵N₂ (Stable Isotope-Labeled Internal Standard - SIL-IS)

  • 5-Fluorouracil (5-FU) analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Rat plasma (or other relevant preclinical matrix)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Tegafur and Tegafur-¹³C,¹⁵N₂ in methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Tegafur stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 200 to 50,000 ng/mL.

  • Internal Standard Working Solution (5000 ng/mL): Dilute the Tegafur-¹³C,¹⁵N₂ stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 5000 ng/mL.

Sample Preparation from Rat Plasma

The following workflow outlines the key steps for preparing plasma samples for UPLC-MS/MS analysis.

Sample_Prep_Workflow cluster_sample Sample Collection cluster_prep Sample Processing cluster_analysis Analysis Plasma 200 µL Rat Plasma Spike Add 100 µL of Tegafur-¹³C,¹⁵N₂ IS (5000 ng/mL) Plasma->Spike Precipitate Add 500 µL of cold Methanol Spike->Precipitate Vortex Vortex Mix (1 minute) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UPLC-MS/MS System Collect->Inject

Experimental workflow for Tegafur analysis in plasma.
UPLC-MS/MS Method

  • UPLC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Tegafur from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Operated in negative electrospray ionization mode (ESI-).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for Tegafur and its SIL-IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tegafur[To be optimized][To be optimized]
Tegafur-¹³C,¹⁵N₂[To be optimized][To be optimized]

Note: The exact MRM transitions should be optimized for the specific instrument used.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of Tegafur and its SIL-IS in blank matrix from at least six different sources.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) for both intra- and inter-day assays.

  • Recovery: Consistent and reproducible extraction recovery of Tegafur and the SIL-IS.

  • Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.

  • Stability: Stability of Tegafur in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Data Presentation

The following tables summarize pharmacokinetic data from preclinical studies of Tegafur (administered as Uracil-Tegafur, UFT) in rats.

Pharmacokinetic Parameters of Tegafur and 5-FU in a Colorectal Cancer Rat Model

This study involved the oral administration of UFT (30 mg/kg as Tegafur) to colorectal cancer model rats for 14 days.[1]

Table 1: Pharmacokinetic Parameters in Plasma

AnalyteDayCmax (µmol/L)Tmax (h)AUC₀₋₂₄ (µmol·h/L)
Tegafur 1293.0 ± 37.11.2 ± 0.61378.1 ± 147.1
7397.6 ± 84.42.5 ± 1.01656.3 ± 335.8
14347.4 ± 24.52.0 ± 0.01795.5 ± 145.4
5-FU 11.3 ± 0.41.2 ± 0.610.1 ± 2.6
74.4 ± 1.63.0 ± 1.429.3 ± 11.1
142.3 ± 0.54.0 ± 1.618.0 ± 7.4

Data are presented as mean ± S.D.[1]

Table 2: Drug Concentrations in Tumor Tissue

AnalyteDayConcentration (µmol/g)
Tegafur 10.010 ± 0.003
70.018 ± 0.010
5-FU 10.004 ± 0.002
70.007 ± 0.004
140.006 ± 0.002

Data are presented as mean ± S.D.[1]

Dose-Dependent Pharmacokinetics of Tegafur and 5-FU in Rats

This study investigated the pharmacokinetics of Tegafur and 5-FU after a single oral administration of UFT at different doses.

Table 3: Pharmacokinetic Parameters of Tegafur in Rat Plasma

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
1514,355.6 ± 1,858.32.3 ± 1.0104,151.7 ± 20,443.3
3025,600.0 ± 10,233.32.2 ± 1.0196,183.3 ± 80,725.0
6049,666.7 ± 15,500.02.3 ± 0.8415,833.3 ± 136,116.7

Data are presented as mean ± S.D.

Table 4: Pharmacokinetic Parameters of 5-FU in Rat Plasma

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
1544.8 ± 16.12.2 ± 1.0277.4 ± 105.8
30143.3 ± 69.22.3 ± 0.8967.8 ± 453.9
60955.9 ± 533.22.3 ± 0.85,594.1 ± 3,091.2

Data are presented as mean ± S.D.

Conclusion

The described isotope dilution UPLC-MS/MS method provides a highly reliable and sensitive approach for the quantification of Tegafur in preclinical studies. The detailed protocol and validation guidelines ensure the generation of high-quality data essential for the evaluation of Tegafur's pharmacokinetic profile. The presented data from preclinical rat studies offer a valuable reference for researchers designing and interpreting their own experiments. This methodology is a critical tool for advancing the understanding and development of Tegafur-based cancer therapies.

References

Application Note: Therapeutic Drug Monitoring of Tegafur using Tegafur-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tegafur, a prodrug of 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent for the treatment of various cancers, including colorectal, head and neck, and breast cancer.[1] Therapeutic Drug Monitoring (TDM) of Tegafur and its active metabolite, 5-FU, is crucial to optimize treatment efficacy and minimize toxicity due to their narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] This application note describes a robust and sensitive bioanalytical method for the quantification of Tegafur in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tegafur-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the results.[4][5]

Principle

The method involves the extraction of Tegafur and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method, as established during method validation.

Table 1: Calibration Curve for Tegafur Analysis

ParameterValue
AnalyteTegafur
Internal StandardThis compound
MatrixHuman Plasma
Concentration Range200 - 50,000 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)≥ 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Within-Batch Precision (%CV)Within-Batch Accuracy (%)
TegafurLLOQ2003.40 - 10.80-2.58 to 6.56
Low QC6001.75 - 11.60-9.09 to 11.60
Medium QC45001.75 - 11.60-9.09 to 11.60
High QC40,0001.75 - 11.60-9.09 to 11.60

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
TegafurLow, Medium, High87.8

Experimental Protocols

Materials and Reagents
  • Tegafur analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Tegafur Stock Solution (1 mg/mL): Accurately weigh and dissolve Tegafur in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Tegafur stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% acetonitrile.

Sample Preparation
  • Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

  • To 200 µL of plasma, add 100 µL of the this compound working solution and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • Vortex the samples for 1 minute.

  • Add 500 µL of methanol for protein precipitation.

  • Vortex again for 1 minute.

  • Centrifuge the samples at 15,000 rpm for 10 minutes at 10 °C.

  • Carefully transfer 750 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UPLC system

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5-10 µL

  • MS System: Tandem mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Tegafur: Precursor ion (m/z) -> Product ion (m/z) (e.g., 201.0 -> 174.6)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 204.1 -> 177.6)

Data Analysis and Quantification
  • Integrate the peak areas for Tegafur and this compound.

  • Calculate the peak area ratio (Tegafur / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Tegafur in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (200 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Peak Area Ratio) lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for Tegafur therapeutic drug monitoring.

Metabolic_Pathway Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->Hydroxytegafur Hydroxylation FU 5-Fluorouracil (5-FU) (Active Metabolite) Hydroxytegafur->FU Spontaneous conversion CYP2A6 CYP2A6 CYP2A6->Tegafur

Caption: Metabolic pathway of Tegafur to 5-Fluorouracil.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, accurate, and precise approach for the therapeutic drug monitoring of Tegafur in human plasma. This methodology can be readily implemented in clinical and research laboratories to aid in dose individualization, thereby optimizing therapeutic outcomes and enhancing patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Tegafur LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Tegafur.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Tegafur LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tegafur, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of Tegafur and its active metabolite 5-fluorouracil (5-FU), endogenous components of the biological sample can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the analytical method.

Q2: How can I determine if my Tegafur analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Tegafur solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or peak in the baseline signal if ion suppression or enhancement occurs at the retention time of Tegafur. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What are the common sample preparation techniques to mitigate matrix effects for Tegafur analysis?

A3: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins. However, it is the least clean method and may not effectively remove other matrix components like phospholipids, often resulting in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE is more effective at removing interfering substances than PPT.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for sample cleanup. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. This results in a cleaner extract and often minimal matrix effects.

A combination of these techniques, such as PPT followed by LLE, can also be employed for enhanced sample cleanup.[1]

Q4: Can adjusting my chromatographic conditions help in overcoming matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of Tegafur from co-eluting matrix components, the likelihood of ion suppression or enhancement can be significantly reduced. This can be achieved by:

  • Changing the stationary phase: Using a column with a different chemistry can alter selectivity.

  • Modifying the mobile phase: Adjusting the organic solvent, pH, or adding modifiers can improve separation.

  • Optimizing the gradient: A well-optimized gradient elution can help in separating interfering peaks from the analyte peak.

Q5: How does the use of an internal standard (IS) help with matrix effects?

A5: The use of a suitable internal standard, particularly a stable isotope-labeled (SIL) version of Tegafur (e.g., Tegafur-¹³C,¹⁵N₂), is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore experience similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Low or no signal for Tegafur Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of Tegafur.1. Improve Sample Preparation: Switch from a simple protein precipitation to a more rigorous method like LLE or SPE to obtain a cleaner sample extract. 2. Optimize Chromatography: Modify the LC gradient or change the analytical column to better separate Tegafur from the interfering matrix components. 3. Dilute the Sample: If the Tegafur concentration is high enough, diluting the sample can reduce the concentration of interfering components.
Inconsistent and irreproducible results for QC samples Variable Matrix Effects: The composition of the biological matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Tegafur and experience the same matrix effects, thus correcting for sample-to-sample variations. 2. Employ Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
High background noise in the chromatogram Insufficient Sample Cleanup: The sample extract contains a high level of endogenous matrix components.1. Enhance Sample Preparation: Implement a more effective cleanup method like SPE. 2. Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions are specific to Tegafur and are not prone to interference from background ions.
Peak tailing or fronting for Tegafur Matrix components affecting peak shape: Residual matrix components can interact with the analytical column, leading to poor peak shape.1. Improve Sample Cleanup: A cleaner sample extract from LLE or SPE is less likely to cause peak shape issues. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Quantitative Data on Matrix Effects and Recovery

The choice of sample preparation method has a significant impact on the recovery of Tegafur and the extent of matrix effects. Below is a summary of quantitative data from a study employing a combined Protein Precipitation and Liquid-Liquid Extraction method for the simultaneous analysis of Tegafur, 5-FU, and Uracil in human plasma.[1]

AnalyteAverage Recovery (%)Matrix Effect Range (%)
Tegafur 87.8100.2 - 119.8
5-Fluorouracil (5-FU) 79.943.5 - 69.7
Uracil 80.984.9 - 102.2

Note: A matrix effect of 100% indicates no ion suppression or enhancement. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.

Detailed Experimental Protocols

Protocol 1: Combined Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from a validated method for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma.[1]

  • Sample Preparation:

    • To 200 µL of plasma sample, add 100 µL of the internal standard (IS) mixture (containing Tegafur-¹³C,¹⁵N₂).

    • Add 500 µL of methanol for protein precipitation and vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 15,000 rpm for 10 minutes at 10 °C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer 750 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Liquid-Liquid Extraction:

    • Add 1800 µL of ethyl acetate to the dried residue and perform liquid-liquid extraction for 10 minutes.

    • Centrifuge at 15,000 rpm for 10 minutes at 10 °C.

  • Final Evaporation and Reconstitution:

    • Transfer 1440 µL of the supernatant to a new tube and evaporate to dryness with nitrogen gas.

    • Reconstitute the residue with 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for SPE that can be optimized for Tegafur analysis.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment and Loading:

    • Pre-treat 100 µL of plasma by adding an internal standard and diluting with an appropriate buffer to facilitate binding to the sorbent.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Tegafur from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Simple Protein Precipitation (PPT)

This protocol is a quick but less clean method for sample preparation.

  • Sample and Precipitant:

    • To a microcentrifuge tube, add 100 µL of plasma sample and the internal standard.

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample).

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Injection:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + IS ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Method 1 & 3 spe Solid-Phase Extraction plasma->spe Method 2 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) ppt->lle Method 1 (Combined) lcms LC-MS/MS Analysis ppt->lcms Method 3 (Direct) lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflows for Tegafur analysis using different sample preparation techniques.

troubleshooting_logic start Inconsistent/Inaccurate Tegafur Quantification check_is Using Stable Isotope- Labeled IS? start->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes use_sil_is->check_cleanup ppt_used Using PPT only? check_cleanup->ppt_used improve_cleanup Switch to LLE or SPE ppt_used->improve_cleanup Yes optimize_chrom Optimize Chromatography (Gradient, Column) ppt_used->optimize_chrom No end_good Reliable Quantification improve_cleanup->end_good check_calibrators Using Matrix-Matched Calibrators? optimize_chrom->check_calibrators use_matrix_matched Prepare Calibrators in Blank Matrix check_calibrators->use_matrix_matched No check_calibrators->end_good Yes use_matrix_matched->end_good

Caption: Troubleshooting logic for addressing matrix effects in Tegafur LC-MS/MS analysis.

References

Improving recovery of Tegafur from plasma and tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tegafur and its active metabolite, 5-fluorouracil (5-FU), in plasma and tissue samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the recovery and quantification of Tegafur in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Tegafur from plasma and tissue samples?

A1: The most prevalent methods for extracting Tegafur and its metabolites from biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Often, a combination of these techniques is employed to improve sample cleanliness and recovery. For instance, a method combining protein precipitation with liquid-liquid extraction has been shown to be effective for plasma samples.[1][2][3] For tissue samples, homogenization is a necessary first step before applying these extraction techniques.[4]

Q2: What is the general principle behind the quantification of Tegafur and 5-FU?

A2: The quantification of Tegafur and its active metabolite, 5-FU, is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or, for higher sensitivity and selectivity, with tandem mass spectrometry (UPLC-MS/MS).[1] These methods separate the analytes from other components in the sample, allowing for their accurate measurement. An internal standard is crucial for correcting variations during the sample preparation and analysis process.

Q3: Why is it important to measure 5-FU along with Tegafur?

A3: Tegafur is a prodrug that is metabolized in the body to the active anticancer agent 5-fluorouracil (5-FU). The therapeutic effect is directly related to the concentration of 5-FU. Therefore, simultaneous quantification of both Tegafur and 5-FU is essential for pharmacokinetic and pharmacodynamic studies to understand the drug's conversion rate and its availability at the target site.

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration, respectively. To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of Tegafur/5-FU Incomplete protein precipitation.- Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma/tissue homogenate. - Vortex the sample thoroughly after adding the solvent. - Optimize the incubation time and temperature for precipitation.
Inefficient liquid-liquid extraction.- Select an appropriate extraction solvent based on the polarity of Tegafur and 5-FU. - Optimize the pH of the aqueous phase to ensure the analytes are in a neutral form for better partitioning into the organic solvent. - Ensure vigorous mixing to maximize the surface area between the two phases.
Analyte degradation.- Process samples promptly after collection. - Store plasma and tissue samples at -80°C until analysis. - Prepare fresh working solutions and store stock solutions appropriately.
High Variability in Results Inconsistent sample preparation.- Use a calibrated pipette for all liquid handling steps. - Ensure consistent vortexing and centrifugation times for all samples. - Use an internal standard to correct for variability.
Matrix effects.- Improve the sample clean-up method by incorporating a solid-phase extraction (SPE) step or a combined protein precipitation and liquid-liquid extraction method. - Dilute the sample if the analyte concentration is high enough, as this can reduce the concentration of interfering matrix components.
Poor Peak Shape in Chromatography Inappropriate mobile phase composition.- Adjust the pH of the aqueous component of the mobile phase. - Optimize the gradient elution profile to improve the separation of analytes from interfering peaks.
Column contamination.- Implement a column wash step after each run. - Use a guard column to protect the analytical column from strongly retained matrix components.
Unexpectedly Low or High Drug Potency Differential expression of metabolic enzymes.- Consider the expression levels of CYP2A6 (for Tegafur activation) and dihydropyrimidine dehydrogenase (DPD) (for 5-FU catabolism) in your experimental system, as this can influence the concentration of the active drug.

Quantitative Data Summary

The following tables summarize typical recovery rates and linearity ranges for the analysis of Tegafur and 5-FU in plasma.

Table 1: Recovery Rates of Tegafur and 5-FU from Plasma

AnalyteExtraction MethodAverage Recovery (%)Reference
TegafurProtein Precipitation & Liquid Extraction87.8
5-FUProtein Precipitation & Liquid Extraction79.9
TegafurLiquid-Liquid Extraction86 - 91
5-FULiquid-Liquid Extraction97 - 110

Table 2: Linearity Ranges for Tegafur and 5-FU in Plasma

AnalyteAnalytical MethodLinearity Range (ng/mL)Reference
TegafurUPLC-MS/MS200 - 50,000
5-FUUPLC-MS/MS2 - 500
TegafurLC-MS/MS12.0 - 3000
5-FULC-MS/MS2.00 - 500

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous quantification of Tegafur, 5-FU, and uracil in human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the supernatant, vortex, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.

Protocol 2: Tissue Sample Preparation

This is a general workflow for preparing tissue samples for analysis.

  • Tissue Weighing: Accurately weigh the frozen tissue sample.

  • Homogenization: Add a suitable homogenization buffer (e.g., phosphate-buffered saline) to the tissue. Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction: Proceed with an extraction method as described for plasma samples (e.g., protein precipitation followed by liquid-liquid extraction).

  • Analysis: Analyze the final extract using HPLC or UPLC-MS/MS.

Visualizations

Metabolic Pathway of Tegafur

Tegafur_Metabolism Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->Hydroxytegafur CYP2A6 FU 5-Fluorouracil (5-FU) (Active Drug) Hydroxytegafur->FU Spontaneous conversion DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) FU->DHFU DPD

Caption: Metabolic conversion of Tegafur to its active form, 5-FU, and subsequent catabolism.

Experimental Workflow for Tegafur Analysis

Tegafur_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Tissue Homogenate Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (optional) PPT->LLE Evap_Recon Evaporation & Reconstitution LLE->Evap_Recon HPLC HPLC or UPLC-MS/MS Analysis Evap_Recon->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: A generalized workflow for the extraction and analysis of Tegafur from biological samples.

References

Addressing ion suppression in 5-FU quantification with isotope standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of 5-Fluorouracil (5-FU) using isotope standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in 5-FU quantification?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal, leading to inaccurate and imprecise quantification.[2][3] In the quantification of 5-FU, particularly in complex biological matrices like plasma, ion suppression can lead to an underestimation of the drug's concentration, potentially impacting pharmacokinetic and pharmacodynamic studies.[4][5]

Q2: How can I determine if ion suppression is affecting my 5-FU analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a 5-FU standard solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. A dip in the baseline signal of the 5-FU standard at the retention time of co-eluting matrix components indicates a region of ion suppression.

Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for 5-FU quantification?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (5-FU) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N). SIL internal standards are considered the "gold standard" for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte. This means they co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal and leading to more reliable and reproducible results.

Q4: Can I use other internal standards if a SIL-IS for 5-FU is unavailable?

A4: While SIL internal standards are ideal, other compounds can be used as internal standards, such as 5-Bromouracil (5BU) or Propylthiouracil. However, these structural analogs may not co-elute perfectly with 5-FU and may experience different degrees of ion suppression, which could compromise the accuracy of the quantification. Therefore, careful validation is crucial when using non-isotopic internal standards.

Troubleshooting Guides

Issue 1: Inconsistent or low 5-FU signal intensity.

This issue can often be attributed to significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing interfering matrix components like phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning 5-FU into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): SPE is frequently the most effective technique for removing a wide range of interferences by selectively isolating 5-FU.

  • Optimize Chromatographic Separation:

    • Modify the Gradient: Adjusting the mobile phase gradient can help separate 5-FU from the co-eluting, suppressing matrix components.

    • Change the Column: Using a column with a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) can alter selectivity and improve separation.

  • Use a Stable Isotope-Labeled Internal Standard:

    • A SIL internal standard (e.g., 5-Fluorouracil-¹³C¹⁵N₂) will co-elute with 5-FU and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Issue 2: Poor reproducibility of 5-FU quantification.

Poor reproducibility can be a result of variable ion suppression between different samples or batches.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy:

    • The most effective way to correct for sample-to-sample variation in ion suppression is to use a stable isotope-labeled internal standard for 5-FU.

  • Standardize Sample Collection and Handling:

    • Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix. 5-FU can be unstable in plasma and whole blood, so samples should be handled consistently, for example, by placing them on ice immediately after collection and freezing the plasma as soon as possible.

  • Perform Matrix Effect Evaluation:

    • Quantify the matrix effect by comparing the response of 5-FU in a post-extraction spiked blank matrix with the response in a neat solution. This will help you understand the extent of the variability.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for extracting 5-FU from plasma.

  • Sample Spiking: To 50 µL of plasma sample, add 5 µL of the 5-FU stable isotope-labeled internal standard solution (e.g., 10 µg/mL 5-fluorouracil-¹³C¹⁵N₂ in methanol).

  • Vortex: Vortex the mixture for 30 seconds.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing and Centrifugation: Mix thoroughly and then centrifuge to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of 5-FU

This protocol provides a starting point for the chromatographic and mass spectrometric conditions, which should be optimized for your specific instrumentation.

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 0.15 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Waters Xevo TQD Mass Spectrometer

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • 5-FU Transition: m/z 128.97 > 41.82

    • Propylthiouracil (IS) Transition: m/z 168.97 > 57.88

    • Note: MRM transitions for a SIL-IS would be specific to its mass.

Quantitative Data Summary

The following tables summarize data on the effectiveness of stable isotope-labeled internal standards in compensating for matrix effects in 5-FU quantification.

Table 1: Matrix Factor With and Without Stable Isotope-Labeled Internal Standard

Analyte ConcentrationMean Matrix Factor (Without IS Compensation)Mean Matrix Factor (With SIL-IS Compensation)
Low (40 ng/mL)0.660.96
High (1500 ng/mL)0.651.02

Data adapted from Waters Corporation Application Note. A matrix factor of 1 indicates no matrix effect.

Table 2: Comparison of Different Internal Standards for 5-FU Quantification

Internal StandardTypeCo-elution with 5-FUCompensation for Ion SuppressionReference
5-Fluorouracil-¹³C¹⁵N₂Stable Isotope-LabeledIdenticalExcellent
5-BromouracilStructural AnalogClose, but not identicalGood, but may be incomplete
PropylthiouracilStructural AnalogDifferentMay be inadequate

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject Sample reconstitute->injection lc_separation UPLC Separation injection->lc_separation ms_detection Mass Spectrometry (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify 5-FU Concentration ratio->quantification

Caption: Experimental workflow for 5-FU quantification.

troubleshooting_logic start Inconsistent or Low 5-FU Signal check_sample_prep Evaluate Sample Preparation (PPT, LLE, SPE) start->check_sample_prep Potential Matrix Effects optimize_lc Optimize Chromatography (Gradient, Column) check_sample_prep->optimize_lc If suppression persists use_sil_is Use Stable Isotope-Labeled Internal Standard check_sample_prep->use_sil_is Directly for robust correction optimize_lc->use_sil_is For best accuracy

Caption: Troubleshooting logic for ion suppression issues.

References

Optimizing mobile phase composition for Tegafur separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase composition for the separation of Tegafur using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of Tegafur.

1. Question: Why am I observing poor peak shape (e.g., peak tailing or fronting) for Tegafur?

Answer:

Poor peak shape for Tegafur is a common issue that can arise from several factors. Peak tailing, the most frequent distortion, can be caused by secondary interactions between Tegafur and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Basic compounds like Tegafur can interact with acidic silanol groups on the silica backbone of the stationary phase, leading to tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2 and 4) protonates the silanol groups, reducing their interaction with the analyte.[3] The use of an acidic modifier like formic acid or phosphoric acid is common.

    • Solution 2: Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.

    • Solution 3: Buffer Addition: Incorporating a buffer into the mobile phase helps maintain a consistent pH and can mask the silanol interactions. Phosphate and acetate buffers are commonly used.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Degradation: A contaminated or old column can result in poor peak shapes.

    • Solution: Flush the column with a strong solvent or replace it if necessary.

2. Question: How can I improve the resolution between Tegafur and other components in my sample?

Answer:

Insufficient resolution between Tegafur and other analytes or impurities can compromise the accuracy of quantification. Here are several strategies to enhance resolution:

  • Modify the Organic Solvent Ratio: The percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase significantly impacts retention and selectivity.

    • Solution: Systematically vary the ratio of the organic solvent to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve separation.

  • Change the Organic Solvent: Different organic solvents offer different selectivities.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks and different elution patterns.

  • Adjust the Mobile Phase pH: Altering the pH can change the ionization state of Tegafur and other components, thereby affecting their retention and improving separation.

  • Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.

  • Use a Different Column: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution: Consider a column with a different particle size, length, or stationary phase chemistry (e.g., C8 instead of C18).

Frequently Asked Questions (FAQs)

1. Question: What are some common starting mobile phase compositions for Tegafur separation?

Answer:

Based on published methods, several mobile phase compositions have been successfully used for the separation of Tegafur. The choice often depends on whether Tegafur is being analyzed alone or in combination with other drugs. Here are some examples:

Organic SolventAqueous PhaseRatio (v/v)Reference
Methanol0.1M Potassium Dihydrogen Phosphate (pH 4.0)50:50
Acetonitrile0.1% Formic Acid in Water40:60
Methanol0.1% Phosphoric Acid in Water (pH 2.0)20:80
MethanolAcetate Buffer (pH 4)30:70
Acetonitrile0.1% Triethylamine in Water (pH 2.5)40:60

2. Question: What is the typical workflow for developing a robust HPLC method for Tegafur?

Answer:

A systematic approach is crucial for developing a reliable HPLC method for Tegafur. The following workflow outlines the key steps:

MethodDevelopmentWorkflow cluster_optimization Optimization Loop A Define Analytical Target Profile (ATP) B Select Column & Initial Conditions (e.g., C18, Mobile Phase from Literature) A->B C Scouting Runs (Vary Organic Solvent Ratio) B->C E Evaluate Peak Shape & Resolution C->E D Optimize Mobile Phase pH D->E F Fine-tune Flow Rate & Temperature E->F If needed G Method Validation (ICH Guidelines) E->G Acceptable F->G H Routine Analysis G->H

Figure 1. A typical workflow for HPLC method development for Tegafur.

3. Question: How do I prepare the mobile phase to ensure reproducibility?

Answer:

Consistent and accurate preparation of the mobile phase is critical for reproducible results. Follow these steps:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water (e.g., Milli-Q).

  • Accurate Measurements: Use calibrated volumetric flasks and pipettes for all measurements.

  • Buffer Preparation: If using a buffer, dissolve the salt completely in the aqueous phase before adding the organic solvent. Adjust the pH of the aqueous portion before mixing it with the organic solvent.

  • Thorough Mixing: Ensure the aqueous and organic components are thoroughly mixed.

  • Degassing: Degas the mobile phase before use to prevent air bubbles from interfering with the detector and pump. This can be done by sonication, vacuum filtration, or helium sparging.

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the column or system.

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Estimation of Tegafur, Gimeracil, and Oteracil

This protocol is adapted from a validated stability-indicating RP-HPLC method.

  • Chromatographic Conditions:

    • Column: Waters C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol and 0.1M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Preparation of Mobile Phase:

    • Prepare a 0.1M solution of Potassium Dihydrogen Phosphate (KH2PO4) in HPLC-grade water.

    • Adjust the pH of the buffer solution to 4.0 using orthophosphoric acid.

    • Mix the buffer solution with HPLC-grade methanol in a 50:50 (v/v) ratio.

    • Degas the mobile phase by sonicating for 15 minutes.

  • Preparation of Standard Stock Solution:

    • Accurately weigh and transfer 25 mg of Tegafur, 7.25 mg of Gimeracil, and 24.75 mg of Oteracil working standards into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate to dissolve.

    • Make up the volume to 25 mL with the mobile phase to obtain a stock solution.

  • Sample Preparation:

    • For capsule dosage forms, take the powder equivalent to one capsule.

    • Disperse in a suitable volume of mobile phase to achieve a concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC Method for the Quantification of Tegafur

This protocol is based on a rapid UPLC method for the analysis of Tegafur in combination with Oteracil and Gimeracil.

  • Chromatographic Conditions:

    • Column: HSS C8 (100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: 0.1% Phosphoric acid (pH 2.0) and Methanol in an 80:20 (v/v) ratio.

    • Flow Rate: 0.2 mL/min

    • Detection Wavelength: 282 nm

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

  • Preparation of Mobile Phase:

    • Prepare a 0.1% (v/v) solution of phosphoric acid in Milli-Q water and adjust the pH to 2.0 if necessary.

    • Mix the phosphoric acid solution with HPLC-grade methanol in an 80:20 (v/v) ratio.

    • Filter the mobile phase through a 0.22 µm PVDF membrane filter.

TroubleshootingLogic Start Problem: Poor Peak Shape (Tailing) Check1 Is Mobile Phase pH < 4? Start->Check1 Action1 Adjust pH to 2-4 with Acid (e.g., Formic, Phosphoric) Check1->Action1 No Check2 Is an End-Capped Column Being Used? Check1->Check2 Yes End Peak Shape Improved Action1->End Action2 Switch to an End-Capped Column Check2->Action2 No Check3 Is Sample Concentration Too High? Check2->Check3 Yes Action2->End Action3 Dilute Sample / Reduce Injection Volume Check3->Action3 Yes Check4 Is Column Old or Contaminated? Check3->Check4 No Action3->End Action4 Flush or Replace Column Check4->Action4 Yes Action4->End

Figure 2. A logical workflow for troubleshooting Tegafur peak tailing.

References

Troubleshooting poor peak shape in Tegafur chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tegafur chromatography analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly those related to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the chromatographic analysis of Tegafur.

Q1: What are the common causes of peak tailing in my Tegafur chromatogram?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes are typically divided into chemical and physical issues.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: The most common chemical cause is the interaction between basic analytes and acidic residual silanol groups on the silica surface of C18 columns.[2][3][4] Tegafur, while not strongly basic, can still be affected.

    • Solution: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-4.0) to suppress the ionization of silanol groups. Increasing the buffer concentration (e.g., >20 mM) can also help mask these secondary interaction sites. Consider using a modern, high-purity, end-capped silica column designed to minimize silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks. This is especially noticeable for all peaks in the chromatogram.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing. A change in peak shape is often one of the first signs of column failure.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Prepare your sample in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself.

Q2: My Tegafur peak is showing fronting. What should I do?

Peak fronting, the inverse of tailing, is often caused by sample overload or issues with the sample solvent.

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: This is a very common cause, particularly when the sample concentration is high.

    • Solution: Systematically dilute your sample and re-inject to see if the peak shape improves. You can also try reducing the injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong or has poor miscibility with the mobile phase can lead to fronting.

    • Solution: Ensure your sample diluent is weaker than or matched to the mobile phase.

Q3: I'm observing split peaks for Tegafur. What is the likely cause?

Split peaks can be caused by several factors, often related to a disruption in the sample path.

Common Causes and Solutions for Split Peaks:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to split as it enters.

    • Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use an in-line filter or guard column to protect the main column. Try back-flushing the column if the manufacturer's instructions permit.

  • Column Bed Deformation: A void or channel in the column's packed bed can cause the sample to travel through at different rates, resulting in a split or shouldered peak.

    • Solution: This issue is often irreversible and requires column replacement.

  • Injection Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to split.

    • Solution: Reduce the injection volume and/or match the sample solvent to the mobile phase.

Experimental Protocols & Data

Reference HPLC Methodologies for Tegafur Analysis

The following tables summarize typical starting conditions for the chromatographic analysis of Tegafur, often in combination with Gimeracil (GIM) and Oteracil (OTE). These can be used as a baseline for method development and troubleshooting.

Table 1: Example HPLC & UPLC Method Parameters for Tegafur

ParameterMethod 1 (HPLC)Method 2 (UPLC)Method 3 (HPLC)
Column Waters C18 (250 mm x 4.6 mm, 5 µm)Acquity HSS C8 (100 x 2.1 mm, 1.8 µm)Inertsil ODS (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Methanol: 0.1M KH₂PO₄ buffer (pH 4.0)Methanol: 0.1% Phosphoric Acid (pH 2.0)Acetonitrile: 0.1% Formic Acid
Ratio (v/v) 50:5020:8060:40
Flow Rate 1.0 mL/min0.2 mL/min1.0 mL/min
Detection (UV) 275 nm282 nm220 nm
Column Temp. 25 °C30 °C25 °C
Injection Vol. Not Specified5 µL10 µL
Protocol: Mobile Phase Preparation (Example)

Accurate mobile phase preparation is critical for reproducible results and good peak shape.

  • Aqueous Phase (0.1M KH₂PO₄, pH 4.0):

    • Weigh 13.6 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 4.0 using a suitable acid (e.g., phosphoric acid).

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Organic Phase:

    • Use HPLC-grade methanol.

  • Final Mobile Phase (50:50 v/v):

    • Carefully measure 500 mL of the prepared buffer and 500 mL of HPLC-grade methanol.

    • Mix thoroughly and degas the final solution using sonication or vacuum filtration before use.

Visual Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow to diagnose the root cause of poor peak shape in your chromatogram.

G cluster_0 Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckAllPeaks Does the issue affect ALL peaks? Start->CheckAllPeaks PhysicalIssue Likely a Physical/System Issue CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely a Chemical Issue (Analyte/Column/Mobile Phase) CheckAllPeaks->ChemicalIssue No, only some peaks CheckFittings Check Tubing & Fittings for Dead Volume PhysicalIssue->CheckFittings CheckOverload Reduce Sample Concentration or Injection Volume ChemicalIssue->CheckOverload CheckGuardCol Remove Guard Column (if present) & Re-inject ReplaceColumn Problem Persists? Replace Column CheckGuardCol->ReplaceColumn Overload_OK OK CheckSolvent Match Sample Solvent to Mobile Phase End Peak Shape Improved CheckSolvent->End Fittings_OK OK ReplaceColumn->CheckSolvent No ReplaceColumn->End Yes OptimizeMP Optimize Mobile Phase (pH, Buffer Strength) OptimizeMP->ReplaceColumn Fittings_OK->CheckGuardCol Overload_OK->OptimizeMP

Caption: A step-by-step workflow for troubleshooting poor peak shape.

Mechanism of Peak Tailing due to Silanol Interactions

This diagram shows how secondary interactions between a basic analyte and residual silanol groups on the stationary phase can cause peak tailing.

Caption: Secondary ionic interactions causing peak tailing.

References

Technical Support Center: Enhancing Tegafur Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of Tegafur detection in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues that can lead to decreased sensitivity or poor data quality during the analysis of Tegafur.

IssuePotential CauseSuggested Solution
Low or No Tegafur Signal 1. Sample Preparation Issues: Inefficient extraction or loss of analyte during preparation.• Review the extraction protocol. For plasma samples, protein precipitation is a common and effective method.[1][2] • Ensure the pH of the sample and extraction solvent is optimal for Tegafur's chemical properties. • Use a stable isotope-labeled internal standard for Tegafur to account for analyte loss during sample processing.[3]
2. Ionization Suppression: Co-eluting matrix components interfere with the ionization of Tegafur in the MS source.[4]• Improve chromatographic separation to resolve Tegafur from interfering matrix components. • Evaluate and minimize matrix effects, which can range from 43.5% to over 100%. • Dilute the sample if the Tegafur concentration is high enough, as this can reduce the concentration of interfering components.
3. Inappropriate MS Parameters: Suboptimal settings for ion source or mass analyzer.• Optimize ion source parameters such as electrospray voltage (e.g., 0.5 kV), source temperature (e.g., 150°C), and gas flow rates (e.g., desolvation gas at 1000 L/hour). • Use Multiple Reaction Monitoring (MRM) for quantification, ensuring that the precursor and product ion transitions are correctly selected and optimized. Strong [M-H]⁻ signals are often detected in negative electrospray ionization mode. • Check for leaks in the MS system, as this can cause a significant loss of sensitivity.
Poor Peak Shape or Tailing 1. Chromatographic Issues: Problems with the analytical column or mobile phase.• Ensure the mobile phase pH is appropriate for Tegafur. The use of additives like formic acid or ammonium acetate can improve peak shape. • Check the health of the UPLC/HPLC column. Column bleeding can be a source of contamination and poor performance. • Use a gradient elution program to effectively separate Tegafur from other components.
2. Sample Overload: Injecting too high a concentration of the analyte.• Dilute the sample to fall within the linear range of the calibration curve. • Reduce the injection volume.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.• Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation. • Filter all solvents before use.
2. Dirty MS Ion Source: Contamination builds up in the ion source over time.• Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer. A dirty ion source is a common cause of gradually decreasing sensitivity.
3. System Contamination: Carryover from previous injections.• Implement a robust wash protocol for the autosampler and injection port between samples. • Inject blank samples to confirm that the system is clean.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for analyzing Tegafur in plasma?

A1: Protein precipitation is a widely used, simple, and effective method for preparing plasma samples for Tegafur analysis. This technique involves adding a solvent, such as acetonitrile or methanol (often containing 0.1% formic acid), to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing Tegafur can be directly injected into the LC-MS system or evaporated and reconstituted in the mobile phase. Liquid-liquid extraction is another viable technique that has shown high recovery rates for Tegafur (97-110%).

Q2: Which ionization mode is best for Tegafur detection?

A2: Negative-ion mode Electrospray Ionization (ESI) is frequently reported to provide strong signals and high sensitivity for Tegafur and its metabolite 5-FU. However, positive ESI has also been successfully used. It is recommended to test both modes during method development to determine the optimal choice for your specific instrument and conditions.

Q3: What are the typical MRM transitions for Tegafur?

A3: In negative ESI mode, a common precursor ion for Tegafur is [M-H]⁻ at m/z 199. The selection of product ions can vary, but a frequently used fragment ion is m/z 41.84. In positive ESI mode, the [M+H]⁺ ion at m/z 201.06 has been used as a precursor. It is crucial to optimize these transitions on your specific mass spectrometer by infusing a pure standard of Tegafur.

Q4: How can I establish a reliable calibration curve for Tegafur quantification?

A4: A reliable calibration curve should be linear over the expected concentration range of your samples. For Tegafur, linear ranges have been established from 12.0-3000 ng/mL to 200-50,000 ng/mL in human plasma. It is essential to prepare calibration standards in the same matrix as your samples (e.g., blank plasma) to account for matrix effects. A regression coefficient (r²) of ≥ 0.99 is generally considered acceptable for linearity.

Q5: What mobile phase additives are recommended for Tegafur analysis?

A5: Formic acid (typically 0.1%) is a common additive used in the mobile phase for the analysis of Tegafur and its metabolites. It helps to control the pH and improve chromatographic peak shape. Ammonium acetate is another option. While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause significant ion suppression in ESI-MS and should generally be avoided or used with caution.

Experimental Protocols & Data

Protocol 1: Protein Precipitation for Tegafur Extraction from Plasma

This protocol is adapted from established UPLC-MS/MS methodologies.

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma. Store plasma at -40°C or lower until analysis.

  • Reagent Preparation: Prepare a precipitation solution of acetonitrile containing 0.1% formic acid.

  • Internal Standard: Spike 100 µL of plasma sample with the internal standard solution (e.g., a stable isotope-labeled version of Tegafur).

  • Precipitation: Add 300 µL of the cold precipitation solution to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Analysis: Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.

Quantitative Data Summary

Table 1: Example UPLC-MS/MS Parameters for Tegafur Analysis

ParameterSettingReference
Chromatography
ColumnInertsil ODS (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Ion Spray Voltage5500 V (Positive Mode) / 0.5 kV (Negative Mode)
Source Temperature150 - 550°C
Desolvation Gas Flow1000 L/hour
MRM Transition (Tegafur)e.g., m/z 199 -> 41.84 (Negative); m/z 201.06 -> 174.57 (Positive)

Table 2: Summary of Method Validation Data from Literature

AnalyteLinear Range (ng/mL)Precision (%RSD)Accuracy (%)Average Recovery (%)Reference
Tegafur200 - 50,000< 13.3%Within 11.6%87.8%
Tegafur12.0 - 3,0002.4% - 14.6%93.1% - 110.7%N/A
5-FU2 - 500< 13.3%Within 11.6%79.9%
Uracil20 - 5,000< 13.3%Within 11.6%80.9%

Visualizations

G cluster_0 Sample Preparation Workflow for Tegafur in Plasma node_plasma 1. Plasma Sample (100 µL) node_is 2. Add Internal Standard node_plasma->node_is node_precip 3. Add Acetonitrile (300 µL) with 0.1% Formic Acid node_is->node_precip node_vortex 4. Vortex Vigorously node_precip->node_vortex node_centrifuge 5. Centrifuge (14,000 rpm, 10 min) node_vortex->node_centrifuge node_supernatant 6. Collect Supernatant node_centrifuge->node_supernatant node_inject 7. Inject into LC-MS/MS node_supernatant->node_inject

Caption: A typical protein precipitation workflow for extracting Tegafur from plasma samples.

G cluster_1 Metabolic Pathway of Tegafur node_tegafur Tegafur (Prodrug) node_5fu 5-Fluorouracil (5-FU) (Active Drug) node_tegafur->node_5fu Metabolic Activation node_degradation Inactive Metabolites node_5fu->node_degradation Degradation node_uracil Uracil (Co-administered) node_dpd DPD Enzyme node_uracil->node_dpd Inhibits node_dpd->node_degradation

Caption: The metabolic activation of Tegafur to 5-FU and the inhibitory role of Uracil.

References

Stability issues of Tegafur-13C,15N2 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tegafur-13C,15N2 in stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: While specific solubility data for this compound is not extensively published, based on the properties of Tegafur, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. For in vivo experiments, further dilution in aqueous solutions like saline with co-solvents such as PEG300 and Tween-80 may be necessary. It is crucial to perform a solubility test with a small amount of the compound before preparing a large stock solution.

Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, it is recommended to follow these storage guidelines. For short-term storage, aliquots of the stock solution should be kept at -20°C for up to one month. For long-term storage, it is advisable to store aliquots at -80°C for up to six months.[1][2] It is critical to avoid repeated freeze-thaw cycles, as this can lead to the degradation of the compound.[2]

Q3: What are the potential degradation pathways for Tegafur in solution?

A3: Tegafur is a prodrug of 5-fluorouracil (5-FU). In vivo, it is metabolized by liver enzymes, primarily CYP2A6, to an unstable intermediate, 5'-hydroxytegafur, which then spontaneously degrades to the active drug, 5-FU.[3][4] While these are biological conversion pathways, in vitro stock solutions may be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures, which can lead to the formation of degradation products.

Q4: How can I assess the stability of my this compound stock solution?

A4: A stability study can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the concentration of this compound in the stock solution at different time points and under various storage conditions. A detailed experimental protocol for a stability study is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results (e.g., variable IC50 values) Degradation of this compound in stock solution. - Prepare fresh stock solutions from solid compound for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Perform a stability check of your stock solution using HPLC or LC-MS.
Inaccurate concentration of the stock solution. - Ensure the compound was fully dissolved when preparing the stock solution. - Use a calibrated balance for weighing the compound. - Verify the concentration using a validated analytical method.
Precipitation observed in the stock solution upon thawing. Poor solubility of the compound in the chosen solvent at low temperatures. - Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a less concentrated stock solution. - Evaluate alternative solvents or co-solvent systems.
Unexpected peaks in analytical chromatograms. Presence of degradation products or impurities. - Analyze a freshly prepared standard solution to identify the parent peak. - Perform forced degradation studies (acidic, basic, oxidative, thermal) to characterize potential degradation products. - Ensure the purity of the starting material.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Stock Solution using RP-HPLC

This protocol outlines a general procedure for assessing the stability of a this compound stock solution.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO)
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile phase: A mixture of a buffer (e.g., 0.1M potassium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 50:50 v/v).

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of, for example, 1 mg/mL.
  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL). Inject the sample into the HPLC system and record the peak area of this compound.
  • Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C).
  • Time-Point Analysis: At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
  • Sample Preparation and Analysis: Thaw the aliquot, dilute it to the same concentration as the initial analysis, and analyze by HPLC under the same chromatographic conditions.
  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%

3. Chromatographic Conditions (Example):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Phosphate buffer (pH 4.0) : Methanol (50:50, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 275 nm
  • Injection Volume: 20 µL

Visualizations

Tegafur_Metabolism Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur (unstable intermediate) Tegafur->Hydroxytegafur Metabolism FU 5-Fluorouracil (5-FU) (Active Drug) Hydroxytegafur->FU Spontaneous Degradation CYP2A6 CYP2A6 (Liver Enzyme) CYP2A6->Tegafur

Caption: Metabolic activation pathway of Tegafur to 5-Fluorouracil.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution initial_analysis Initial Analysis (Time 0) by HPLC/LC-MS prep_stock->initial_analysis storage Store Aliquots at -20°C and -80°C initial_analysis->storage compare_results Compare Peak Areas to Time 0 initial_analysis->compare_results timepoint_analysis Analyze Aliquots at Specified Time Points storage->timepoint_analysis timepoint_analysis->compare_results assess_stability Assess Stability and Determine Shelf Life compare_results->assess_stability

Caption: Experimental workflow for assessing the stability of stock solutions.

References

Impact of sample collection and handling on Tegafur analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results for Tegafur analysis. Proper sample collection and handling are critical pre-analytical variables that can significantly impact the quantification of Tegafur and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant for blood sample collection for Tegafur analysis?

While specific studies on the effect of different anticoagulants on Tegafur analysis are limited, EDTA is generally recommended for plasma-based bioanalytical studies.[1] Heparin has been reported to potentially interfere with PCR-based assays and may affect certain clinical chemistry analyses.[1][2] Citrate is primarily used for coagulation studies.[2] For consistency and to minimize potential interference, it is best practice to use K2-EDTA tubes for Tegafur pharmacokinetic studies.

Q2: How long can whole blood samples be stored at room temperature before processing?

Tegafur is a prodrug that is converted to 5-fluorouracil (5-FU). The stability of 5-FU in whole blood at room temperature is poor, with a study showing a 94% loss of the parent drug over 24 hours. Therefore, it is strongly recommended to process whole blood samples as soon as possible after collection. If immediate processing is not feasible, samples should be placed on ice to minimize degradation.

Q3: What are the optimal storage conditions for plasma samples intended for Tegafur analysis?

For short-term storage (up to 24 hours), plasma samples should be refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C. One study indicated that Tegafur in rat plasma remained stable for a whole day when stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot plasma samples into smaller volumes before freezing.

Q4: How many freeze-thaw cycles can plasma samples undergo without affecting Tegafur concentration?

A study on Tegafur in rat plasma found no impact on stability after further freezing and thawing, though the exact number of cycles was not specified. However, it is a general best practice in bioanalysis to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to degradation of analytes. It is recommended to limit the number of cycles to a maximum of three. If multiple analyses are anticipated, aliquoting the initial plasma sample is the best approach.

Q5: What is the impact of hemolysis on Tegafur analysis?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or undetectable Tegafur concentration Sample Degradation: Improper storage temperature of whole blood or plasma.- Process whole blood samples immediately after collection. - If immediate processing is not possible, store whole blood on ice for a minimal amount of time. - Store plasma samples at -20°C or -80°C for long-term storage.
Inefficient Extraction: Poor recovery of Tegafur from the plasma matrix during sample preparation.- Optimize the protein precipitation or liquid-liquid extraction method. - Ensure complete mixing during extraction steps. - Use a validated internal standard to correct for extraction variability.
High variability in results between replicates Inconsistent Sample Handling: Differences in processing times or storage conditions for replicate samples.- Standardize the entire sample handling workflow, from collection to analysis. - Ensure all replicates are treated identically.
Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the same aliquot.- Aliquot plasma samples after the initial processing to avoid repeated freeze-thaw cycles.
Unexpected peaks or interference in the chromatogram Hemolysis: Release of interfering substances from red blood cells.- Visually inspect plasma for any pink or red discoloration, which indicates hemolysis. - If hemolysis is suspected, it should be noted, and the results should be interpreted with caution. Re-analysis of a new, non-hemolyzed sample is recommended if possible.
Contamination: Introduction of contaminants during sample collection or processing.- Use sterile collection tubes and pipette tips. - Ensure a clean working environment during sample processing.

Data Summary

Table 1: Stability of Tegafur and its Active Metabolite 5-Fluorouracil (5-FU) in Biological Samples

AnalyteMatrixStorage ConditionDurationStabilityReference
TegafurRat PlasmaRoom TemperatureNot specifiedStable
TegafurRat Plasma-20°C24 hoursStable
5-FUWhole BloodRoom Temperature24 hours94% loss
5-FUPlasmaRoom Temperature24 hours52% loss
5-FUWhole BloodOn Ice24 hours30% loss
5-FUPlasmaOn Ice24 hours10% loss
5-FUPlasma-20°C5 weeksStable

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Patient Preparation: Ensure the patient is adequately fasted if required by the study protocol.

  • Sample Collection:

    • Collect whole blood into a K2-EDTA tube.

    • Use a 21-gauge needle or larger to minimize shear stress on red blood cells and prevent hemolysis.

    • Avoid vigorous shaking of the collection tube. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Immediate Processing (Recommended):

    • Centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

    • Transfer the plasma into labeled cryovials.

  • Storage:

    • For short-term storage (≤ 24 hours), store the plasma at 2-8°C.

    • For long-term storage, immediately freeze the plasma aliquots at -20°C or -80°C.

Protocol 2: Minimizing Hemolysis During Sample Collection
  • Proper Venipuncture Technique: Use a smooth and quick venipuncture technique. Avoid probing for the vein.

  • Tourniquet Application: Do not leave the tourniquet on for more than one minute.

  • Avoid Syringes with Small Needles: If a syringe is used, avoid excessive suction force.

  • Gentle Tube Inversion: Mix blood with anticoagulant by gentle inversion, not vigorous shaking.

  • Prompt Separation: Centrifuge the blood and separate the plasma as soon as possible.

Visualizations

Tegafur_Metabolic_Pathway Tegafur Tegafur 5'-Hydroxytegafur 5'-Hydroxytegafur Tegafur->5'-Hydroxytegafur CYP2A6 (Liver) 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) 5'-Hydroxytegafur->5-Fluorouracil (5-FU) Spontaneous conversion Inactive Metabolites Inactive Metabolites 5-Fluorouracil (5-FU)->Inactive Metabolites DPD

Metabolic pathway of Tegafur to 5-Fluorouracil.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Analysis Blood Collection Blood Collection Centrifugation Centrifugation Blood Collection->Centrifugation Plasma Separation Plasma Separation Centrifugation->Plasma Separation Short-term (2-8°C) Short-term (2-8°C) Plasma Separation->Short-term (2-8°C) Long-term (-20°C / -80°C) Long-term (-20°C / -80°C) Plasma Separation->Long-term (-20°C / -80°C) Tegafur Quantification Tegafur Quantification Short-term (2-8°C)->Tegafur Quantification Long-term (-20°C / -80°C)->Tegafur Quantification

Recommended workflow for Tegafur sample handling.

References

Technical Support Center: High-Throughput Tegafur Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput bioanalysis of Tegafur. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for high-throughput Tegafur bioanalysis?

A1: The most prevalent and robust method for high-throughput Tegafur bioanalysis is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and speed, which are crucial for analyzing a large number of samples.[1][2]

Q2: Why is it challenging to simultaneously measure Tegafur and its active metabolite, 5-Fluorouracil (5-FU)?

A2: The primary challenge lies in the significant concentration difference between Tegafur and 5-FU in plasma. Tegafur, being the prodrug, is present at much higher concentrations than its active metabolite, 5-FU.[3] Analytical methods must be sensitive enough to detect low levels of 5-FU while being robust enough to handle high concentrations of Tegafur without saturation of the detector.[3]

Q3: What are the critical steps in sample preparation for Tegafur bioanalysis?

A3: Key steps include efficient extraction from the biological matrix (e.g., plasma, tissue) and removal of interfering substances. Common techniques are protein precipitation and liquid-liquid extraction.[4] Inefficient sample preparation can lead to poor recovery and reproducibility. For tissue samples, homogenization is a critical initial step to ensure a uniform sample before extraction.

Q4: What type of internal standard (IS) is recommended for Tegafur bioanalysis?

A4: The use of a stable isotope-labeled internal standard for each analyte is highly recommended. This approach helps to correct for variability during sample processing and instrument response, leading to more accurate and precise quantification. For instance, 5-FU-¹³C,¹⁵N₂ and tegafur-¹³C,¹⁵N₂ are suitable internal standards.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing in Chromatography
  • Potential Cause A: Improper Mobile Phase Composition.

    • Troubleshooting: Ensure the mobile phase is correctly prepared and degassed. The pH of the aqueous component can significantly impact the peak shape of ionizable compounds like Tegafur and 5-FU. Optimization of the mobile phase, for example, a mixture of methanol-water-ammonia-acetic acid, may be necessary.

  • Potential Cause B: Column Contamination or Degradation.

    • Troubleshooting: Implement a column wash procedure between analytical runs. If the problem persists, replace the guard column or the analytical column. Using a column with appropriate chemistry, such as a Synergi Hydro-RP, can improve separation.

Issue 2: Low or Inconsistent Analyte Recovery
  • Potential Cause A: Inefficient Sample Extraction.

    • Troubleshooting: Optimize the protein precipitation or liquid-liquid extraction steps. For protein precipitation, ensure the correct ratio of precipitant (e.g., methanol, acetonitrile) to the sample is used and that vortexing is adequate. For liquid-liquid extraction, test different organic solvents and pH conditions to maximize the partitioning of Tegafur and 5-FU into the organic phase.

  • Potential Cause B: Analyte Instability.

    • Troubleshooting: Process samples promptly after collection and store them at -80°C until analysis to prevent degradation. Evaluate the stability of the analytes in the autosampler to ensure they do not degrade during the analytical run. Preparing fresh drug formulations for each dosing day in animal studies is also crucial.

Issue 3: High Variability in Quantitative Results
  • Potential Cause A: Inconsistent Internal Standard Addition.

    • Troubleshooting: Ensure the internal standard is added accurately and consistently to all samples, including calibration standards and quality controls. Use a calibrated pipette and add the IS early in the sample preparation process to account for variability in subsequent steps.

  • Potential Cause B: Matrix Effects.

    • Troubleshooting: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analytes, can lead to variability. A combination of protein precipitation and liquid extraction can help to reduce matrix effects. If significant matrix effects are observed, further sample cleanup using solid-phase extraction (SPE) may be necessary.

Experimental Protocols & Data

Detailed Methodology for UPLC-MS/MS Analysis

A validated UPLC-MS/MS method for the simultaneous quantification of Tegafur, Uracil, and 5-FU in human plasma involves the following steps:

  • Sample Preparation:

    • To 200 µL of plasma, add 100 µL of an internal standard mixture (containing stable isotope-labeled 5-FU, Uracil, and Tegafur).

    • Add 500 µL of methanol for protein precipitation and vortex for 1 minute.

    • Centrifuge the samples to pellet the precipitated proteins.

    • The clear supernatant is then subjected to liquid extraction.

  • Chromatography:

    • The separation is performed on a UPLC system with a suitable column.

    • The mobile phase conditions are optimized for the separation of the analytes.

  • Mass Spectrometry:

    • Detection is carried out using a tandem mass spectrometer in negative electrospray ionization mode.

    • Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for each analyte and internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for Tegafur, 5-FU, and Uracil in human plasma.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)
5-Fluorouracil (5-FU)2 - 500
Uracil20 - 5000
Tegafur200 - 50,000

Table 2: Method Accuracy and Precision

AnalyteAccuracy (%)Precision (%RSD)
5-Fluorouracil (5-FU)Within 11.6%Below 13.3%
UracilWithin 11.6%Below 13.3%
TegafurWithin 11.6%Below 13.3%

Table 3: Analyte Recovery

AnalyteAverage Recovery Rate (%)
5-Fluorouracil (5-FU)79.9
Uracil80.9
Tegafur87.8

Visualizations

Tegafur_Metabolic_Pathway Tegafur Tegafur Metabolite1 5'-deoxy-5-fluorouridine (5'-DFUR) Tegafur->Metabolite1 CYP2A6 Metabolite2 5-Fluorouracil (5-FU) (Active Metabolite) Metabolite1->Metabolite2 Thymidine Phosphorylase Inactive_Metabolite Inactive Metabolite Metabolite2->Inactive_Metabolite DPD Inhibition Inhibition DPD Dihydropyrimidine Dehydrogenase (DPD) Inhibition->DPD Uracil Uracil Uracil->Inhibition

Caption: Metabolic pathway of Tegafur to 5-Fluorouracil and the inhibitory role of Uracil on DPD.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (100 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol, 500 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Liquid_Extraction Liquid-Liquid Extraction Supernatant_Transfer->Liquid_Extraction Evaporation Evaporation Liquid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection Inject into UPLC System Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) Chromatographic_Separation->MS_Detection Data_Analysis Data Acquisition & Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the UPLC-MS/MS analysis of Tegafur in plasma.

Troubleshooting_Logic Start Inconsistent Analytical Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Recovery Check Analyte Recovery Start->Check_Recovery Check_Variability Check Result Variability Start->Check_Variability Poor_Peak_Shape Poor Peak Shape Check_Peak_Shape->Poor_Peak_Shape Yes Low_Recovery Low/Inconsistent Recovery Check_Recovery->Low_Recovery Yes High_Variability High Variability Check_Variability->High_Variability Yes Troubleshoot_Mobile_Phase Optimize Mobile Phase Poor_Peak_Shape->Troubleshoot_Mobile_Phase Troubleshoot_Column Check/Replace Column Poor_Peak_Shape->Troubleshoot_Column Troubleshoot_Extraction Optimize Extraction Low_Recovery->Troubleshoot_Extraction Troubleshoot_Stability Assess Analyte Stability Low_Recovery->Troubleshoot_Stability Troubleshoot_IS Verify IS Addition High_Variability->Troubleshoot_IS Troubleshoot_Matrix Investigate Matrix Effects High_Variability->Troubleshoot_Matrix Solution Consistent & Reliable Results Troubleshoot_Mobile_Phase->Solution Troubleshoot_Column->Solution Troubleshoot_Extraction->Solution Troubleshoot_Stability->Solution Troubleshoot_IS->Solution Troubleshoot_Matrix->Solution

Caption: Logical workflow for troubleshooting common issues in Tegafur bioanalysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Tegafur using Tegafur-13C,15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tegafur in biological matrices, with a focus on the use of the stable isotope-labeled internal standard, Tegafur-13C,15N2. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it offers the most effective way to correct for matrix effects and variations in sample processing and instrument response. This document presents a detailed overview of a validated UPLC-MS/MS method utilizing this compound and compares it with an alternative method that employs a different internal standard, highlighting the key performance characteristics of each.

Method Comparison: Tegafur Bioanalysis

The following table summarizes the key parameters of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tegafur quantification in plasma.

ParameterMethod A: UPLC-MS/MS with this compoundMethod B: UPLC-MS/MS with Chlorambucil
Internal Standard This compound[1]Chlorambucil[2]
Matrix Human Plasma[1]Rat Plasma[2]
Sample Preparation Protein precipitation with methanol[1]Protein precipitation with acetonitrile
Chromatography UPLCUPLC
Ionization Mode Not specified in abstractPositive Electrospray Ionization (ESI)
Mass Spectrometry Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Linearity Range Not specified in abstract50-300 µg/ml
Accuracy Not specified in abstract99.4% - 99.9%
Precision Not specified in abstractRSD < 2%

Experimental Protocols

Method A: UPLC-MS/MS with this compound Internal Standard

This method is designed for the simultaneous quantification of 5-FU, uracil, and Tegafur in human plasma.

1. Preparation of Stock and Working Solutions:

  • Tegafur Stock Solution: Prepare a 1 mg/mL stock solution of Tegafur in 100% methanol.

  • This compound Internal Standard (IS) Stock Solution: Prepare a 20 µg/mL stock solution of this compound in 100% methanol.

  • Internal Standard (IS) Mixture: Prepare a working IS mixture containing 5000 ng/mL of this compound.

2. Plasma Sample Preparation:

  • To 200 µL of plasma sample, add 100 µL of the internal standard mixture.

  • For calibration standards and quality control samples, add 100 µL of the respective standard or QC solution. For patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.

  • Add 500 µL of methanol for protein precipitation.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for UPLC-MS/MS analysis.

Method B: UPLC-MS/MS with Chlorambucil Internal Standard

This method was developed for the simultaneous determination of Tegafur, Gimeracil, and Oteracil in rat plasma.

1. Preparation of Stock Solutions:

  • Tegafur Stock Solution: Dissolve 5 mg of Tegafur in a 100 ml volumetric flask with diluent. Further dilute 0.8 ml of this solution to 10 ml with diluent.

2. Plasma Sample Preparation:

  • To the plasma sample, add 300 µL of acetonitrile.

  • Vortex the mixture.

  • Centrifuge the samples at 4000 rpm for 20 minutes.

  • Collect the supernatant and filter it through a 0.45 nylon syringe filter.

  • The resulting sample is then introduced into the LC-MS system.

Chromatographic Conditions (Method B):

  • Mobile Phase: 40% acetonitrile and 60% formic acid.

  • Flow Rate: 1 ml/min.

  • Run Time: 7 minutes.

Mass Spectrometric Conditions (Method B):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Tegafur Transition: m/z 201.05 → 70.12.

  • Chlorambucil (IS) Transition: m/z 305.21 → 106.32.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key steps in the bioanalytical workflows described.

cluster_0 Method A: this compound IS Plasma Plasma Sample (200 µL) Add_IS Add this compound IS (100 µL) Plasma->Add_IS Add_MeOH Add Methanol (500 µL) Add_IS->Add_MeOH Vortex_A Vortex (1 min) Add_MeOH->Vortex_A Centrifuge_A Centrifuge Vortex_A->Centrifuge_A Supernatant_A Collect Supernatant Centrifuge_A->Supernatant_A Analysis_A UPLC-MS/MS Analysis Supernatant_A->Analysis_A

Caption: Workflow for Method A using this compound.

cluster_1 Method B: Chlorambucil IS Plasma_B Plasma Sample Add_ACN Add Acetonitrile (300 µL) Plasma_B->Add_ACN Vortex_B Vortex Add_ACN->Vortex_B Centrifuge_B Centrifuge (4000 rpm, 20 min) Vortex_B->Centrifuge_B Filter Filter Supernatant (0.45 µm) Centrifuge_B->Filter Analysis_B LC-MS/MS Analysis Filter->Analysis_B

Caption: Workflow for Method B using Chlorambucil IS.

Discussion

The primary advantage of using a stable isotope-labeled internal standard like this compound (Method A) is its ability to mimic the analyte of interest, Tegafur, throughout the entire analytical process. Since it has nearly identical physicochemical properties to Tegafur, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise correction of any variations that may occur during sample preparation and analysis, leading to more reliable and robust quantitative results.

Method B, which employs Chlorambucil as an internal standard, represents a valid alternative. However, as a structurally different molecule, Chlorambucil's chromatographic retention time and ionization response may differ significantly from Tegafur. This can lead to less effective compensation for matrix effects and potential inaccuracies in quantification, especially in complex biological matrices.

References

A Comparative Guide to Tegafur Quantification Methods: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative analysis of common analytical methods for Tegafur quantification, focusing on the key performance metrics of linearity, accuracy, and precision. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method for Tegafur quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely available and robust technique, while Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity. The following tables summarize the validation parameters for these methods based on published literature.

Table 1: Linearity of Tegafur Quantification Methods

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A high correlation coefficient (R²) is indicative of a good fit of the calibration curve.

MethodLinearity Range (ng/mL)Correlation Coefficient (R²)
HPLC-UV 200 - 50,000[1][2]> 0.999[1]
UPLC-MS/MS 200 - 50,000[2][3]≥ 0.9916
UPLC-MS/MS 20 - 4000.999
RP-HPLC 25,000 - 125,000> 0.999
RP-HPLC 10,000 - 30,000> 0.999
Table 2: Accuracy of Tegafur Quantification Methods

Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or percent bias.

MethodAccuracy (% Recovery or % Bias)
HPLC-UV 88.5% ± 12.17% (% Recovery)
UPLC-MS/MS Within 11.6% (% Bias)
UPLC-MS/MS 87.8% (Average % Recovery)
LC-MS/MS 93.1% to 110.7%
RP-HPLC 99.69% (Mean % Recovery)
RP-HPLC 98.66% to 100.52% (% Recovery)
Table 3: Precision of Tegafur Quantification Methods

Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)
HPLC-UV < 8.6%< 9.5%
UPLC-MS/MS 1.75% - 11.60%< 9.72%
LC-MS/MS 2.4% to 14.6%Not Reported
RP-HPLC < 2%< 2%
RP-HPLC 0.057% to 0.183%Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for HPLC-UV and UPLC-MS/MS methods for Tegafur quantification in plasma.

HPLC-UV Method Protocol

This method is suitable for the simultaneous quantification of Tegafur and 5-FU in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., 5-Bromouracil).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 1.5 mM KH₂PO₄ buffer (pH 5.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

UPLC-MS/MS Method Protocol

This method offers high sensitivity for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of a mixture of ethyl acetate and n-hexane (e.g., 4:1, v/v).

  • Vortex for 1 minute and centrifuge at 13,000 g for 5 minutes.

  • Transfer the upper organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

A generalized workflow for the quantification of Tegafur in biological samples is depicted below. This process includes sample collection, preparation, chromatographic separation, detection, and data analysis.

Tegafur_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Add precipitating agent Extraction Extraction (LLE or SPE) ProteinPrecipitation->Extraction Isolate supernatant Reconstitution Reconstitution Extraction->Reconstitution Evaporate and redissolve Chromatography Chromatographic Separation (HPLC/UPLC) Reconstitution->Chromatography Inject sample Detection Detection (UV or MS/MS) Chromatography->Detection Separated analytes DataAcquisition Data Acquisition Detection->DataAcquisition Generate signal Quantification Quantification DataAcquisition->Quantification Peak integration and calibration curve

Caption: General workflow for Tegafur quantification in biological matrices.

References

Determining the Lower Limit of Quantification for Tegafur: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for determining the Lower Limit of Quantification (LLOQ) of Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). Accurate and sensitive quantification of Tegafur in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document summarizes key performance data, details experimental protocols, and visualizes a typical bioanalytical workflow.

Quantitative Data Summary

The selection of an appropriate analytical method for Tegafur quantification depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a summary of LLOQ values and other validation parameters from various published methods.

Analytical MethodLLOQ (ng/mL)Linearity Range (ng/mL)MatrixKey Validation ParametersReference
UPLC-MS/MS 200200 - 50,000Human PlasmaWithin-batch accuracy at LLOQ: -2.58% to 6.56%; Within-batch precision at LLOQ: 3.40% to 10.80%[1][2][3]
LC-MS/MS & LC-UV 800800 - 20,000Human PlasmaAccuracy: <10%; Precision: <6%[4][5]
UPLC 100040,000 - 240,000Bulk and PharmaceuticalsLOD: 300 ng/mL
HPLC-UV 12,5002 - 500 (for 5-FU)PlasmaIntra-day Precision (%RSD): < 8.6%; Inter-day Precision (%RSD): < 9.5%; Accuracy (% Bias): Within ±7.5%
LC-MS/MS 6065,000 - 30,000Not specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for two common techniques used for Tegafur quantification.

UPLC-MS/MS Method for Tegafur in Human Plasma

This method is highly sensitive and selective for the quantification of Tegafur in a complex biological matrix like human plasma.

a) Sample Preparation:

  • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 5-bromouracil).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c) Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 0.5 kV.

  • Cone Voltage: 20 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tegafur: m/z 198.98 → 41.84

HPLC-UV Method for Tegafur in Plasma

This method offers a more accessible alternative to mass spectrometry, suitable for applications where high sensitivity is not the primary requirement.

a) Sample Preparation:

  • Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile or methanol in a 1:3 ratio (sample:solvent).

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Injection: Inject a portion of the clear supernatant into the HPLC system.

b) Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for the determination of Tegafur's LLOQ in a biological matrix using a chromatography-based method.

Caption: A generalized workflow for determining the LLOQ of Tegafur.

References

A Comparative Guide to Internal Standards in Tegafur Bioanalysis: Tegafur-¹³C,¹⁵N₂ versus a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods for the anticancer prodrug Tegafur. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby ensuring accuracy and precision. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Tegafur-¹³C,¹⁵N₂, and a structural analog as internal standards for the quantitative analysis of Tegafur.

This comparison draws upon data from separate studies to highlight the performance characteristics of each type of internal standard. While a direct head-to-head study is not available, the presented data offers valuable insights into the expected performance of each approach.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The choice between a stable isotope-labeled internal standard and a structural analog can significantly impact the quality and reliability of bioanalytical data. SIL internal standards, such as Tegafur-¹³C,¹⁵N₂, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations during the analytical process.[1][2] Structural analogs, while a viable alternative when a SIL is unavailable, may exhibit different extraction recovery, matrix effects, and chromatographic behavior.[3]

The following tables summarize the performance data from two separate studies: one utilizing Tegafur-¹³C,¹⁵N₂ and another employing a structural analog, Chlorambucil, for the bioanalysis of Tegafur.

Table 1: Performance Data for Tegafur Analysis using Tegafur-¹³C,¹⁵N₂ as an Internal Standard
Validation ParameterPerformance DataReference
Linearity Range 200–50,000 ng/mL[4]
Accuracy Within 11.6%[4]
Precision Below 13.3%
Recovery 87.8%
Matrix Effect Higher than 100.2%
Table 2: Performance Data for Tegafur Analysis using a Structural Analog (Chlorambucil) as an Internal Standard
Validation ParameterPerformance DataReference
Linearity Range 20–400 ng/mL
Recovery Data not explicitly provided, but recovery plot available
Specificity & Selectivity No interference observed from endogenous substances

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the experimental protocols from the studies cited above.

Experimental Protocol for Tegafur Analysis using Tegafur-¹³C,¹⁵N₂

Sample Preparation: Plasma samples (200 µL) were mixed with 100 µL of the internal standard mixture (Tegafur-¹³C,¹⁵N₂ at 5000 ng/mL) and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate. Protein precipitation was achieved by adding 500 µL of methanol, followed by vortexing for 1 minute. After centrifugation at 15,000 rpm for 10 minutes at 10°C, 750 µL of the supernatant was transferred and evaporated. The residue was reconstituted for analysis.

LC-MS/MS Conditions: A UPLC-MS/MS system was used for analysis. The chromatographic separation and mass spectrometric detection parameters were optimized for Tegafur and its internal standard. Multiple reaction monitoring (MRM) was used for quantification, with specific precursor-to-product ion transitions for both Tegafur and Tegafur-¹³C,¹⁵N₂.

Experimental Protocol for Tegafur Analysis using a Structural Analog (Chlorambucil)

Sample Preparation: To 100 µL of plasma, 300 µL of acetonitrile was added, and the mixture was vortexed. The samples were then centrifuged at 4000 rpm for 20 minutes. The resulting supernatant was separated, collected, and filtered through a 0.45 µm nylon syringe filter before injection into the LC-MS system.

LC-MS/MS Conditions: An LC-MS/MS system was employed with a chromatographic runtime of 6.0 minutes. The mobile phase consisted of acetonitrile and 0.1% formic acid. The system was operated in the positive ion electrospray ionization (ESI) mode, and quantification was performed using MRM.

Visualizing the Concepts

To better illustrate the underlying principles and workflows, the following diagrams have been generated using the DOT language.

cluster_analyte Analyte cluster_is Internal Standard Analyte Tegafur SIL_IS Tegafur-¹³C,¹⁵N₂ (Stable Isotope-Labeled) Analyte->SIL_IS Identical chemical properties Different mass SA_IS Structural Analog (e.g., Chlorambucil) Analyte->SA_IS Similar chemical properties Different structure & mass start Biological Sample (Plasma) add_is Add Internal Standard (Tegafur-¹³C,¹⁵N₂ or Structural Analog) start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (Analyte/IS Peak Area Ratio) analysis->quant end Result (Tegafur Concentration) quant->end

References

Cross-Validation of Tegafur Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Tegafur between laboratories. It is intended for researchers, scientists, and drug development professionals to ensure data consistency and reliability across different testing sites. The guide outlines a standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, presents its performance characteristics, and details a cross-validation protocol with clear acceptance criteria.

Reference Bioanalytical Method: LC-MS/MS

A common and reliable method for the quantification of Tegafur in biological matrices such as human plasma is LC-MS/MS. This method offers high sensitivity and selectivity. An established method is presented below as the reference for inter-laboratory comparison.

Experimental Protocol:

  • Sample Preparation: A protein precipitation method is employed for sample cleanup. To 100 µL of plasma, 20 µL of an internal standard (IS) solution (e.g., 5-Chlorouracil at 200 ng/mL) is added. The mixture is vortexed, and then 300 µL of acetonitrile is added to precipitate proteins. After vortexing and centrifugation at 12,000 rpm for 10 minutes, the supernatant is transferred for analysis.

  • Chromatography: The separation is achieved on a C18 column (e.g., 2.1 x 50 mm, 3.5 µm) with a gradient elution.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The multiple reaction monitoring (MRM) transitions are monitored.

    • Tegafur: m/z 201.1 → 131.1

    • 5-Chlorouracil (IS): m/z 147.0 → 104.0

Method Performance and Validation Data

The reference method was validated according to regulatory guidelines. A summary of the performance characteristics from the originating laboratory (Lab A) is presented in Table 1.

Table 1: Summary of Bioanalytical Method Validation Data for Tegafur in Lab A

ParameterResult
Linearity Range2.0 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification2.0 ng/mL
Intra-Day Precision & Accuracy
LQC (6.0 ng/mL)4.5% (CV), 102.3% (Accuracy)
MQC (200 ng/mL)3.8% (CV), 98.7% (Accuracy)
HQC (800 ng/mL)3.1% (CV), 101.5% (Accuracy)
Inter-Day Precision & Accuracy
LQC (6.0 ng/mL)6.2% (CV), 103.1% (Accuracy)
MQC (200 ng/mL)5.5% (CV), 99.8% (Accuracy)
HQC (800 ng/mL)4.7% (CV), 102.0% (Accuracy)
Recovery85.2% - 91.5%
Matrix Effect93.1% - 98.4%
Stability (24h at RT)Deviation < 10%

Inter-Laboratory Cross-Validation Protocol

To ensure the method's reproducibility, a cross-validation should be performed between the originating laboratory (Lab A) and a second laboratory (Lab B).

Workflow:

  • Method Transfer: The complete, detailed analytical method protocol is transferred from Lab A to Lab B.

  • Sample Exchange: Lab A prepares and sends a set of quality control (QC) samples at low, medium, and high concentrations to Lab B. Additionally, a minimum of 20 incurred study samples are sent for re-analysis.

  • Analysis: Both laboratories analyze the QC samples and the incurred samples using the transferred method.

  • Data Comparison: The results from both laboratories are compared statistically.

G cluster_lab_a Originating Laboratory (Lab A) cluster_lab_b Receiving Laboratory (Lab B) cluster_compare Data Comparison & Evaluation A_protocol Develop & Validate Bioanalytical Method A_prepare_qc Prepare QC Samples (Low, Medium, High) A_protocol->A_prepare_qc B_receive_protocol Receive & Implement Method Protocol A_protocol->B_receive_protocol Transfer A_analyze Analyze QC & Incurred Samples A_prepare_qc->A_analyze B_receive_samples Receive QC & Incurred Samples A_prepare_qc->B_receive_samples Ship A_prepare_is Prepare & Ship Incurred Samples (n>20) A_prepare_is->A_analyze A_prepare_is->B_receive_samples Ship Compare Compare Results & Assess Against Acceptance Criteria A_analyze->Compare B_analyze Analyze Received Samples B_receive_protocol->B_analyze B_receive_samples->B_analyze B_analyze->Compare

Fig. 1: Inter-laboratory cross-validation workflow.

Acceptance Criteria & Data Comparison

For the cross-validation to be considered successful, the results must meet predefined acceptance criteria, which are typically based on regulatory guidelines.

  • QC Samples: The mean concentration of the QC samples from Lab B should be within ±15% of the nominal concentration.

  • Incurred Samples: For at least two-thirds (67%) of the incurred samples, the percentage difference between the values obtained from Lab A and Lab B should be within ±20% of their mean. The percentage difference is calculated as: (|Value_Lab_A - Value_Lab_B| / Mean_Value) * 100.

Table 2: Hypothetical Cross-Validation Data Comparison

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
LQC6.146.356.253.4%Pass
MQC197.4208.1202.755.3%Pass
HQC812.0795.5803.752.1%Pass
IS-00145.348.146.76.0%Pass
IS-002121.8115.9118.855.0%Pass
IS-003350.2385.1367.659.5%Pass
..................

Tegafur Mechanism of Action

Tegafur is a prodrug that is metabolically converted to 5-fluorouracil (5-FU), an antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of DNA. This ultimately disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.

G Tegafur Tegafur (Prodrug) Conversion Metabolic Conversion (e.g., in liver) Tegafur->Conversion FU 5-Fluorouracil (5-FU) (Active Drug) Conversion->FU TS Thymidylate Synthase (TS) FU->TS Inhibits DNA DNA Synthesis & Repair TS->DNA Catalyzes CellDeath Cell Death (Apoptosis) DNA->CellDeath Disruption leads to

Fig. 2: Simplified pathway of Tegafur's action.

A Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for the Analysis of Tegafur

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Tegafur, a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU), requires robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Two of the most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Quantitative Performance at a Glance

The choice between HPLC-UV and LC-MS/MS for Tegafur analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the preferred method for bioanalytical studies where concentrations can be very low. HPLC-UV, on the other hand, is a cost-effective and reliable technique suitable for quality control of pharmaceutical formulations where Tegafur concentrations are relatively high.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02 - 0.2 µg/mL[1][2]1 - 5 ng/mL[3]
Limit of Quantification (LOQ) 0.125 - 0.606 µg/mL[4][5]5 - 200 ng/mL
Linearity Range 5 - 125 µg/mL12 - 50,000 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (%Recovery) 99.69% - 101.4%93.1% - 110.7%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of Tegafur.

HPLC-UV Method

This method is suitable for the quantification of Tegafur in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetate buffer (pH 4) and methanol (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm or 280 nm.

  • Sample Preparation:

    • For capsule dosage forms, the capsule contents are dissolved in a suitable solvent like 0.1N sodium hydroxide.

    • The solution is then diluted to a known concentration within the linear range of the method.

    • Prior to injection, the sample is filtered through a 0.45 µm filter.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of Tegafur in biological matrices such as plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Acquity HSS T3 column (1.8 µm, 2.1 x 150 mm).

  • Mobile Phase: A gradient elution using water (solvent A) and acetonitrile (solvent B).

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (Plasma):

    • To a 200 µL plasma sample, an internal standard is added.

    • Proteins are precipitated by adding 500 µL of methanol, followed by vortexing.

    • The sample is then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of Tegafur.

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow A1 Sample Preparation (e.g., Dissolution of Capsule) A2 Filtration (0.45 µm filter) A1->A2 A3 HPLC Separation (C18 Column) A2->A3 A4 UV Detection (e.g., 270 nm) A3->A4 A5 Data Analysis (Quantification) A4->A5 B1 Sample Preparation (e.g., Protein Precipitation from Plasma) B2 Centrifugation B1->B2 B3 Supernatant Transfer B2->B3 B4 LC Separation (e.g., HSS T3 Column) B3->B4 B5 Mass Spectrometric Detection (MRM Mode) B4->B5 B6 Data Analysis (Quantification) B5->B6

References

Navigating Isotopic Purity and Stability: A Comparative Guide to Tegafur-13C,15N2 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the assurance of isotopic purity and stability is paramount for data integrity and analytical accuracy. This guide provides a comprehensive assessment of Tegafur-13C,15N2, presenting a comparative analysis with alternative labeled compounds and detailing the requisite experimental protocols for verification.

Stable isotope-labeled internal standards are indispensable in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, for the precise quantification of drug molecules and their metabolites. This compound serves as a critical internal standard for Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). Its structural identity and mass difference from the unlabeled analyte allow for correction of variability during sample processing and analysis. This guide delves into the key quality attributes of this compound—isotopic purity and stability—offering a comparative perspective against other relevant labeled compounds.

Comparative Analysis of Isotopic Purity

Isotopic purity is a critical parameter, defining the percentage of the molecule that is appropriately labeled with the desired stable isotopes. High isotopic purity minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification. The following table presents a representative comparison of the isotopic purity of this compound with Tegafur-d4 and the active metabolite, 5-Fluorouracil-13C,15N2. The data for this compound and Tegafur-d4 are illustrative examples based on typical specifications for such standards, while the data for 5-Fluorouracil-13C,15N2 is derived from a supplier's Certificate of Analysis.

ParameterThis compound (Representative Data)Tegafur-d4 (Representative Data)5-Fluorouracil-13C,15N2[1]
Isotopic Purity ≥ 99%≥ 98%99.2%
Chemical Purity (by HPLC) ≥ 98%≥ 98%95.82%
Unlabeled (d0) Abundance ≤ 0.5%≤ 1.0%0.19%

Assessment of Stability

The stability of a labeled internal standard under various storage and experimental conditions is crucial for its reliability. Stability studies are typically conducted under conditions of forced degradation to identify potential degradation products and establish appropriate storage and handling procedures.

Stability ConditionThis compound (Expected Outcome)Tegafur-d4 (Expected Outcome)
Long-term Storage (-20°C) StableStable
Freeze-Thaw Cycles (3 cycles) StableStable
Short-term (Benchtop, RT) Stable for 24 hoursPotential for back-exchange
Forced Degradation (Acidic) Degradation observedDegradation observed
Forced Degradation (Basic) Degradation observedDegradation observed
Forced Degradation (Oxidative) Degradation observedDegradation observed

Deuterated compounds like Tegafur-d4 can sometimes be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, potentially compromising the integrity of the standard. In contrast, 13C and 15N labels are incorporated into the molecular backbone and are not subject to exchange.

Experimental Protocols

Accurate determination of isotopic purity and stability requires robust analytical methodologies. The following are detailed protocols for key experiments.

Protocol 1: Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of the labeled compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a Liquid Chromatography system (LC-HRMS).

Procedure:

  • Sample Preparation: Dissolve the labeled compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), optimized for the compound.

    • Scan Mode: Full scan mode with a narrow mass range centered around the molecular ions of the labeled and unlabeled species.

    • Resolution: > 60,000 to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the molecular ion of the labeled compound.

    • From the mass spectrum of the chromatographic peak, determine the relative intensities of the signals corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), etc., up to the fully labeled species.

    • Calculate the isotopic purity by dividing the intensity of the desired labeled peak by the sum of the intensities of all isotopic peaks. Correct for the natural abundance of isotopes in the unlabeled molecule.

Protocol 2: Stability Assessment by Forced Degradation Studies

Objective: To evaluate the stability of the labeled compound under stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the labeled compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photostability: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products. The stability is determined by the percentage of the parent compound remaining.

Visualizing the Workflow and Metabolic Pathway

To further aid in understanding, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the metabolic pathway of Tegafur.

G cluster_workflow Experimental Workflow for Isotopic Purity Assessment prep Sample Preparation (1 µg/mL solution) lc LC Separation (C18 column) prep->lc Inject ms HRMS Analysis (Full Scan, >60k resolution) lc->ms Elute data Data Analysis (Isotopic distribution) ms->data Acquire Spectra report Purity Report data->report Calculate & Summarize

Workflow for Isotopic Purity Assessment.

G cluster_pathway Metabolic Pathway of Tegafur tegafur Tegafur hydroxy_tegafur 5'-Hydroxytegafur (unstable intermediate) tegafur->hydroxy_tegafur Metabolism fu 5-Fluorouracil (5-FU) (Active Drug) hydroxy_tegafur->fu Spontaneous conversion cyp2a6 CYP2A6 (in liver) cyp2a6->tegafur catalyzes

Metabolic Pathway of Tegafur.

References

Navigating Regulatory Landscapes: A Comparative Guide to Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous selection and validation of internal standards (IS) are cornerstones of robust bioanalytical method development. Adherence to regulatory guidelines is not merely a matter of compliance but is fundamental to ensuring data integrity and facilitating drug approval processes. This guide provides an objective comparison of labeled internal standards, primarily focusing on stable isotope-labeled internal standards (SIL-ISs), in alignment with the harmonized ICH M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

The use of an internal standard is crucial in quantitative bioanalysis to correct for variability during sample preparation and analysis.[2][3] SIL-ISs are widely regarded as the gold standard due to their close physicochemical similarity to the analyte, which allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response.[4] However, practical considerations may sometimes necessitate the use of alternative standards, such as structural analogs. This guide will explore the performance characteristics of these different internal standards, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your bioanalytical assays.

Comparative Analysis of Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample processing and analysis. This ensures accurate and precise quantification of the analyte. The choice of internal standard significantly impacts the quality of bioanalytical data.

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Description Analyte with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).A molecule with a chemical structure similar but not identical to the analyte.
Co-elution Generally co-elutes with the analyte, providing excellent compensation for matrix effects.May have different retention times, leading to differential matrix effects.
Matrix Effects Effectively compensates for matrix-induced ion suppression or enhancement due to identical physicochemical properties.Differences in physicochemical properties can lead to varied matrix effects and impact accuracy.
Extraction Recovery Mirrors the extraction recovery of the analyte.May have different extraction recovery compared to the analyte.
Cost & Availability Generally more expensive and may require custom synthesis.Often more readily available and less expensive.
Regulatory Preference Highly recommended by regulatory agencies like the FDA and EMA, especially for mass spectrometry-based methods.Considered a viable alternative when a SIL-IS is not feasible, but requires rigorous validation.
Regulatory Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods. The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods using labeled internal standards.

Validation ParameterAcceptance Criteria
Selectivity Response of interfering components in blank matrix should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response.
Calibration Curve At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A calibration curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels.
Accuracy & Precision (Within-run and Between-run) For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, these values should be within ±20% and ≤ 20%, respectively.
Matrix Effect The effect of the matrix on the ionization of the analyte and internal standard should be evaluated using at least 6 lots of blank matrix from individual donors. The CV of the IS-normalized matrix factor should not be greater than 15%.
Dilution Integrity The accuracy and precision of diluted QCs should be within ±15%.
Stability The mean concentration of stability QC samples should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol 1: Bioanalytical Method Validation using a Stable Isotope-Labeled Internal Standard

This protocol outlines the key steps for validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the desired calibration range.

  • Prepare a working solution of the SIL-IS at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., plasma, serum) with the analyte working solutions to create calibration standards at a minimum of six different concentration levels, including the LLOQ and Upper Limit of Quantification (ULOQ).

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (30-50% of the calibration range), and high QC (at least 75% of the ULOQ).

3. Sample Preparation (Protein Precipitation - Example):

  • To an aliquot of each standard, QC, and study sample, add the SIL-IS working solution.

  • Add three volumes of cold acetonitrile to precipitate proteins.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

4. LC-MS Analysis:

  • Inject the reconstituted samples onto the LC-MS system.

  • Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.

  • Optimize mass spectrometry parameters for the detection of the analyte and SIL-IS.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Evaluate the method for linearity, accuracy, precision, selectivity, LLOQ, and stability according to FDA/EMA guidelines.

Protocol 2: Assessment of Matrix Effects

This protocol describes a method to evaluate the impact of the biological matrix on the ionization of the analyte.

1. Sample Preparation:

  • Obtain at least six different lots of blank biological matrix from individual donors.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and SIL-IS spiked into the mobile phase.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the extracted supernatant.

    • Set 3 (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.

2. Data Analysis:

  • Calculate the matrix factor (MF) for each lot of matrix for the analyte and the IS separately:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the IS-normalized MF:

    • IS-Normalized MF = MF of analyte / MF of IS

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.

Visualizing Key Processes

To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Add_IS Add Labeled Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration

A typical bioanalytical workflow using a labeled internal standard.

G Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled IS (SIL-IS) available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog IS available? SIL_Available->Analog_Available No Validate Rigorously Validate Method (ICH M10 Guidelines) Use_SIL->Validate Use_Analog Use Structural Analog IS Analog_Available->Use_Analog Yes Re_evaluate Re-evaluate method or develop new IS Analog_Available->Re_evaluate No Use_Analog->Validate Re_evaluate->Start End Proceed with Bioanalysis Validate->End

A decision tree for selecting an appropriate internal standard.

References

Navigating Incurred Sample Reanalysis in Tegafur Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in clinical trials, verifying the consistency of analyte concentrations in patient samples over time. This guide provides a comprehensive comparison of bioanalytical methodologies for Tegafur, a widely used oral prodrug of 5-fluorouracil (5-FU), in the context of ISR, supported by established experimental protocols and regulatory expectations.

Tegafur, a cornerstone in the treatment of various cancers including colorectal, gastric, and breast cancer, undergoes metabolic conversion to the active cytotoxic agent, 5-FU.[1] The co-administration of other drugs, such as uracil, gimeracil, or oteracil, is common to enhance the bioavailability and efficacy of 5-FU.[2] This complex pharmacology necessitates robust bioanalytical methods to accurately quantify Tegafur and its metabolites in clinical trial samples. Incurred sample reanalysis is a regulatory requirement by agencies like the FDA and EMA to confirm the reproducibility of these methods.

Regulatory Framework for Incurred Sample Reanalysis

The fundamental principle of ISR is to reanalyze a subset of study samples in a separate analytical run and compare the results with the initial values.[3] This process helps to identify potential issues that may not be apparent during pre-study method validation, such as metabolite interference, sample inhomogeneity, or instability of the drug in the biological matrix.

Key regulatory expectations for ISR in small molecule bioanalysis, such as for Tegafur, are summarized in the table below.

ParameterFDA & EMA Guideline
When to Conduct For all pivotal bioequivalence (BE) studies and any clinical studies where pharmacokinetic (PK) evaluation is a primary endpoint.
Number of Samples Typically, up to 10% of the first 1,000 samples and 5% of the remaining samples.
Sample Selection Samples should be selected around the maximum concentration (Cmax) and in the terminal elimination phase.
Acceptance Criteria At least 67% (two-thirds) of the reanalyzed samples should have results within ±20% of the original value.

Comparative Analysis of Bioanalytical Methods for Tegafur

The accurate quantification of Tegafur and its active metabolite, 5-FU, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices like human plasma.

Below is a comparison of published methods that can be applied to Tegafur clinical trial samples, with performance data relevant for assessing their suitability for studies requiring ISR.

MethodAnalytesSample PreparationLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Key Features
LC-MS/MS Tegafur, 5-FU, 5-FluorodihydrouracilNot specifiedValidated concentration rangeValidatedValidatedSpecific for Tegafur and its major metabolite and catabolite.
Combined LC-UV and LC-MS/MS Tegafur, 5-FULiquid-liquid extractionTegafur: 800-20,000; 5-FU: 8-200<10%<6%Capable of measuring low 5-FU and high Tegafur concentrations simultaneously.
UPLC-MS/MS Tegafur, 5-FU, UracilProtein precipitation and liquid extractionTegafur: 200-50,000; 5-FU: 2-500; Uracil: 20-5,000Within 11.6%<13.3%Simultaneous quantification of the prodrug, active drug, and the modulator uracil.
UPLC-MS/MS Tegafur, Gimeracil, OteracilNot specifiedTegafur: 20-400; Gimeracil: 5.8-116; Oteracil: 16-315Within acceptable rangeWithin acceptable rangeSuitable for clinical trials involving S-1, a combination product.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reliable bioanalytical data. Below are detailed methodologies for the key experiments cited in this guide.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (Adapted from Shiraiwa et al., 2021)
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a 50 µL aliquot of plasma, add the internal standard solution.

  • Protein Precipitation: Add 100 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 5 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube, add 500 µL of a mixture of ethyl acetate and isopropanol (9:1, v/v), vortex for 5 minutes, and centrifuge at 13,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream. Reconstitute the residue in the mobile phase for injection.

UPLC-MS/MS Analysis (Adapted from Shiraiwa et al., 2021)
  • Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Workflows and Pathways

Understanding the experimental process and the metabolic fate of Tegafur is crucial for interpreting bioanalytical results and troubleshooting potential ISR failures.

Tegafur_Metabolic_Pathway Tegafur Tegafur Intermediate 5'-Hydroxytegafur (unstable) Tegafur->Intermediate CYP2A6 (Liver) FU 5-Fluorouracil (5-FU) (Active Drug) Intermediate->FU Spontaneous Conversion DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) FU->DHFU DPD

Metabolic activation of Tegafur to 5-Fluorouracil.

ISR_Workflow cluster_initial_analysis Initial Sample Analysis cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome Sample_Collection Sample Collection (Clinical Site) Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Initial_Analysis Initial Bioanalysis Sample_Processing->Initial_Analysis Sample_Selection Select ISR Samples (~10%) Initial_Analysis->Sample_Selection Reanalysis Reanalyze Samples (Separate Run) Sample_Selection->Reanalysis Comparison Compare Results Reanalysis->Comparison Acceptance_Criteria Results within ±20%? Comparison->Acceptance_Criteria Pass ISR Passed (≥67% agreement) Acceptance_Criteria->Pass Yes Fail ISR Failed (<67% agreement) Acceptance_Criteria->Fail No Investigation Investigate & Document Fail->Investigation

Workflow for Incurred Sample Reanalysis.

Potential Challenges in Tegafur ISR

While the presented methods are robust, several factors can contribute to ISR failures in Tegafur clinical trials:

  • Metabolite Interconversion: The stability of Tegafur and its conversion to 5-FU is a critical factor. In vitro conversion in the sample matrix after collection could lead to discrepancies between the initial and reanalyzed results.

  • Sample Inhomogeneity: Improper mixing of thawed samples can lead to variability in analyte concentrations.

  • Co-administered Medications: The presence of other drugs and their metabolites could potentially interfere with the bioanalytical assay, affecting its accuracy.

  • Matrix Effects: Differences in the plasma composition between patient samples and the matrix used for calibration standards can lead to ion suppression or enhancement in LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of Tegafur-13C,15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Tegafur-13C,15N2 is critical for protecting laboratory personnel and the environment. As a derivative of the chemotherapy agent Tegafur, this isotopically labeled compound requires handling as hazardous chemotherapeutic waste.[1] This guide provides a comprehensive, step-by-step plan for its proper disposal, in line with established safety protocols for cytotoxic drugs. The stable isotope labels (¹³C and ¹⁵N) do not confer radioactivity, thus no radiological precautions are necessary.[2]

Waste Classification and Segregation

The primary step in the disposal of this compound is the correct classification of the waste. Chemotherapy waste is broadly categorized into two types: trace waste and bulk waste, based on the amount of residual drug.[3]

Waste CategoryDescriptionDisposal Container
Trace Waste Materials contaminated with less than 3% of the original weight of the chemotherapy agent.[4][5] This includes "RCRA empty" containers, such as vials, syringes, IV bags, and personal protective equipment (PPE) like gloves and gowns used during handling.Designated yellow, leak-proof, and puncture-resistant containers labeled "Trace Chemotherapy Waste" for incineration.
Bulk Waste Materials containing more than 3% of the original weight of the chemotherapy agent. This category includes unused or expired this compound, partially full containers, and materials used to clean up significant spills.Designated black, DOT-approved, and sealed containers labeled as "Hazardous Waste" or "Chemotherapeutic Waste".

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound waste, personnel must be equipped with appropriate PPE. This includes:

  • Two pairs of chemotherapy-grade gloves.

  • A disposable, low-permeability gown.

  • Safety glasses with side shields or goggles.

  • A NIOSH-certified respirator if there is a risk of aerosolization.

2. Waste Segregation at the Source: Proper segregation is crucial to prevent cross-contamination and ensure compliant disposal.

  • Trace Waste: Immediately place all contaminated disposables, such as gloves, gowns, bench paper, and empty containers, into a designated yellow chemotherapy waste container.

  • Bulk Waste: Unused or expired this compound and materials from spill cleanup should be placed in a black hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a yellow, puncture-resistant sharps container specifically labeled for chemotherapy waste.

3. Container Management:

  • All waste containers must be clearly labeled with their contents.

  • Keep containers sealed when not in use to prevent spills and exposure.

  • Do not overfill containers.

4. Decontamination:

  • Surfaces potentially contaminated with this compound should be decontaminated. A common procedure involves using a 0.5% sodium hypochlorite solution, followed by a rinse with 70% isopropyl alcohol and then water.

  • All materials used for decontamination are considered hazardous waste and should be disposed of accordingly.

5. Storage and Collection:

  • Store filled waste containers in a secure, designated area away from general laboratory traffic.

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TegafurDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe assess_contamination Assess Waste Type ppe->assess_contamination trace_waste Trace Waste (<3% Residual) assess_contamination->trace_waste <3% bulk_waste Bulk Waste (>3% Residual) assess_contamination->bulk_waste >3% sharps_waste Contaminated Sharps assess_contamination->sharps_waste Sharps yellow_container Place in Yellow 'Trace Chemotherapy Waste' Container trace_waste->yellow_container black_container Place in Black 'Hazardous Waste' Container bulk_waste->black_container yellow_sharps Place in Yellow 'Chemo Sharps' Container sharps_waste->yellow_sharps store Store in Secure Designated Area yellow_container->store black_container->store yellow_sharps->store disposal Dispose via Licensed Hazardous Waste Contractor store->disposal end End of Process disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tegafur-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tegafur-13C,15N2, a cytotoxic and antineoplastic agent. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment. Tegafur is a prodrug of 5-fluorouracil (5-FU) and should be handled with the same precautions as other cytotoxic compounds.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound.[2] The following PPE is mandatory to prevent skin contact, inhalation, and ingestion.[3][4]

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., ASTM D6978-05). Double gloving is recommended.Provides a primary barrier against skin contact.[5] The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated.
Gown Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or higher respirator.Required when handling the powder form or if there is a risk of aerosolization to prevent inhalation.
Eye Protection Safety glasses with side shields or goggles. A full-face shield is recommended if there is a risk of splashing.Protects the eyes from splashes and aerosols.

Operational Plan for Handling this compound

A structured workflow is crucial for the safe handling of this compound from receipt to disposal. All procedures should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., BSC) don_ppe Don Appropriate PPE prep_area->don_ppe Enter unpack Unpack and Inspect Compound don_ppe->unpack weigh Weigh Compound unpack->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Cytotoxic Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands wash_hands->prep_area Exit

A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a cytotoxic spill kit is readily available.

    • Prepare the designated handling area by covering the work surface with a disposable, plastic-backed absorbent pad.

  • Donning PPE:

    • Don PPE in the following order: gown, respiratory protection, eye protection, and then two pairs of gloves.

  • Handling the Compound:

    • When handling the solid compound, use techniques that minimize dust generation.

    • For solution preparation, work within a ventilated enclosure.

    • Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in the handling area.

  • Decontamination:

    • After handling, decontaminate all surfaces. A solution of 0.5% sodium hypochlorite followed by a rinse with 70% isopropyl alcohol and then water is effective for decontaminating surfaces from 5-FU.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others. All waste contaminated with this compound is considered hazardous chemotherapeutic waste.

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Compound Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container (often yellow or black).Segregate from other laboratory waste. Follow institutional and local regulations for hazardous waste disposal.
Contaminated PPE Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container.All used PPE (gloves, gowns, masks, etc.) must be disposed of as cytotoxic waste.
Contaminated Labware Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container.Includes disposable items such as pipette tips, tubes, and flasks.
Spill Cleanup Materials Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container.All materials used to clean up spills must be disposed of as cytotoxic waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required to minimize harm.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate and secure the area to prevent entry. Wear appropriate PPE, including respiratory protection, to clean up the spill using a cytotoxic spill kit. Report the spill to the appropriate safety officer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.